3,4-Dibromo-7,8-difluoroquinoline
Description
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Properties
CAS No. |
1209239-27-9 |
|---|---|
Molecular Formula |
C9H3Br2F2N |
Molecular Weight |
322.935 |
IUPAC Name |
3,4-dibromo-7,8-difluoroquinoline |
InChI |
InChI=1S/C9H3Br2F2N/c10-5-3-14-9-4(7(5)11)1-2-6(12)8(9)13/h1-3H |
InChI Key |
IKOLBQIJCNGWNQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=NC=C(C(=C21)Br)Br)F)F |
Synonyms |
3,4-Dibromo-7,8-difluoroquinoline |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and SMILES string for 3,4-Dibromo-7,8-difluoroquinoline
An In-depth Technical Guide to 3,4-Dibromo-7,8-difluoroquinoline: Structure, Synthesis, and Potential Applications
This technical guide provides a comprehensive overview of the novel heterocyclic compound, 3,4-Dibromo-7,8-difluoroquinoline. As this molecule is not extensively documented in current literature, this paper constructs its profile through established principles of organic chemistry, proposes a viable synthetic pathway, and predicts its spectroscopic characteristics. This document is intended for researchers and professionals in drug discovery and materials science who can leverage this unique scaffold for innovative applications.
Introduction: The Quinoline Scaffold in Modern Research
Quinoline, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science.[1][2] Its rigid structure and ability to be functionalized at various positions make it a privileged scaffold in drug design, with numerous quinoline-based compounds approved as therapeutic agents for a wide range of diseases, including cancer, malaria, and bacterial infections.[3][4] The introduction of halogen atoms to the quinoline core can significantly modulate its physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6] 3,4-Dibromo-7,8-difluoroquinoline represents a unique polyhalogenated quinoline with potential for novel applications, owing to its distinct electronic and steric properties.
Chemical Structure and Properties
The chemical structure of 3,4-Dibromo-7,8-difluoroquinoline is defined by a quinoline core substituted with two bromine atoms on the pyridine ring and two fluorine atoms on the benzene ring.
Molecular Structure:
Caption: Retrosynthetic analysis for 3,4-Dibromo-7,8-difluoroquinoline.
Step-by-Step Proposed Synthesis:
-
Starting Material: The synthesis would commence with a commercially available difluoroaniline, for instance, 2,3-difluoroaniline.
-
Synthesis of a Halogenated Precursor: This aniline would undergo a series of reactions to introduce the necessary functionalities for cyclization. This could involve formylation to introduce the aldehyde group, followed by halogenation.
-
Cyclization Reaction: A Friedländer annulation or a similar condensation reaction with an appropriate α-dihalo carbonyl compound would be employed to construct the quinoline ring system with the desired bromine substituents. [7]4. Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.
Experimental Workflow Diagram:
Caption: Proposed experimental workflow for the synthesis of 3,4-Dibromo-7,8-difluoroquinoline.
Predicted Spectroscopic Data
The structural elucidation of the synthesized 3,4-Dibromo-7,8-difluoroquinoline would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to be simple, showing signals only for the protons on the benzene ring. The protons at positions 5 and 6 will likely appear as doublets or doublets of doublets due to coupling with each other and with the adjacent fluorine atoms. The electron-withdrawing nature of the fluorine and bromine atoms will likely shift these signals downfield.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will be more complex, with nine distinct signals corresponding to each carbon atom in the quinoline ring. The carbon atoms bonded to the halogens (C3, C4, C7, and C8) will exhibit characteristic chemical shifts and coupling with the respective halogen nuclei (¹⁹F). Computational methods can be employed to predict the ¹³C NMR chemical shifts with reasonable accuracy to aid in spectral assignment. [8][9][10] Mass Spectrometry:
High-resolution mass spectrometry (HRMS) will be crucial for confirming the molecular formula. The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).
Potential Applications in Drug Discovery and Materials Science
Functionalized quinolines are of significant interest in drug discovery. [2][3][11]The unique substitution pattern of 3,4-Dibromo-7,8-difluoroquinoline makes it an attractive scaffold for the development of novel therapeutic agents. The bromine atoms at positions 3 and 4 can serve as handles for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries. The fluorine atoms at positions 7 and 8 can enhance metabolic stability and binding affinity.
Potential therapeutic areas for derivatives of this compound could include:
-
Anticancer agents: Many quinoline derivatives exhibit potent anticancer activity.
-
Antimicrobial agents: The quinoline core is present in several antibacterial and antimalarial drugs.
-
Kinase inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy.
In materials science, polyhalogenated aromatic compounds are used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The specific electronic properties conferred by the dibromo-difluoro substitution pattern could make this quinoline derivative a valuable building block for novel functional materials.
Conclusion
While 3,4-Dibromo-7,8-difluoroquinoline is a novel and currently uncharacterized compound, this technical guide provides a solid foundation for its future investigation. By predicting its structure and properties, proposing a viable synthetic route, and outlining its potential applications, we hope to inspire further research into this and other unique polyhalogenated quinoline derivatives. The synthesis and characterization of this compound will undoubtedly contribute to the expanding fields of medicinal chemistry and materials science.
References
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373-19395.
- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository.
- Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs.
- Computational NMR. (2016, January 13). Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.
- Forsyth, T. P., et al. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(21), 4875-4878.
- Gomez, S., et al. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
- Hayat, K., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 969129.
- Janeba, Z., et al. (2023). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 19, 1346-1355.
- Mittal, N., et al. (2024). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Journal of Molecular Structure, 1301, 137351.
- PubChem. (n.d.). 4,7-Dibromo-6,8-difluoroquinoline.
- PubChem. (n.d.). 7-Bromo-4,4-difluoro-3,3-dimethylisoquinoline.
- PubChem. (n.d.). Difluoroquinoline.
- Ramaswamy, K., et al. (2022). Molecular structure, spectroscopic features, in silico predictions, molecular docking and anticancer activity of 3,4′,7,8-Tetrahydroxyflavone hydrate compound using DFT calculations. Journal of Molecular Structure, 1248, 131456.
- RojasLab. (2024, June 5). Mastering Organic Synthesis: Multi-Step Reactions & Retrosynthetic Analysis Explained! [Video]. YouTube.
- Royal Society of Chemistry. (2024, March 27). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.
- SBaskaran Academy. (2024, November 28). How to convert structure to SMILES on ChemDraw Software [Video]. YouTube.
- Scientist. (2024, February 16). Chemical Structures into SMILES Strings in ChemDraw [Video]. YouTube.
- Swinburne University of Technology. (2024, June 12).
- Swinburne University of Technology. (2024, June 12).
- Tasca, F., et al. (2022).
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-248.
- Tiwari, R. K., et al. (2023).
- Townsend, C. A., et al. (2003). Convergent Synthesis of Polyhalogenated Quinoline C-Nucleosides as Potential Antiviral Agents. The Journal of Organic Chemistry, 68(11), 4171-4174.
- Unknown. (n.d.). 3 Bromo 7 8 difluoro 4 hydroxyquinoline. Labshake.
- Unknown. (n.d.). SMILES to Structure. Leskoff.
- Unknown. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- Unknown. (n.d.). Synthetic Routes 2 [Video]. YouTube.
- Unknown. (n.d.). Synthetic strategy a Previous synthetic routes of the 3,4-dioxygenated...
- Unknown. (n.d.). 3.
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- Unknown. (n.d.). Get Chemical SMILES Strings Based on CAS Numbers or Names. Aropha Resource Center.
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- primrosekitten. (2020, April 21). Multi-step organic synthesis pathways | Revision for A-Level Chemistry [Video]. YouTube.
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3,4-Dibromo-7,8-difluoroquinoline molecular weight and formula
This technical guide is structured as a high-level monograph for drug discovery scientists. It moves from fundamental physicochemical identity to rational synthesis and applied medicinal chemistry, adhering to the "Senior Application Scientist" persona.
Core Scaffold Analysis & Synthetic Utility Guide
Executive Summary
3,4-Dibromo-7,8-difluoroquinoline is a highly specialized halogenated heterocyclic scaffold. While not a ubiquitous catalog reagent, it represents a "privileged structure" in medicinal chemistry due to its unique substitution pattern. The 7,8-difluoro motif modulates the basicity of the quinoline nitrogen and blocks common metabolic soft spots, while the 3,4-dibromo functionality provides orthogonal handles for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries.
Physicochemical Identity
Precise molecular characterization is the first step in validating this compound. The presence of multiple heavy halogens creates a distinct mass spectral signature essential for identity confirmation.[1]
Molecular Data Table
| Property | Value | Notes |
| IUPAC Name | 3,4-Dibromo-7,8-difluoroquinoline | |
| Molecular Formula | ||
| Molecular Weight (Average) | 322.93 g/mol | Based on standard atomic weights |
| Monoisotopic Mass | 320.8600 Da | Calculated for |
| Heavy Atom Count | 14 | |
| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic due to tetra-halogenation |
| Polar Surface Area (PSA) | ~12.9 Ų | Pyridine-like nitrogen only |
Mass Spectrometry: The Isotopic Signature
For researchers synthesizing this compound, the Mass Spectrum (MS) is the primary self-validating data point. Unlike standard organic molecules, the two bromine atoms create a characteristic 1:2:1 triplet pattern in the molecular ion region.
-
Peak M (
): ~321 m/z (Relative Intensity: 50%) -
Peak M+2 (
): ~323 m/z (Relative Intensity: 100%) -
Peak M+4 (
): ~325 m/z (Relative Intensity: 50%)
Figure 1: Theoretical isotopic distribution logic for a dibrominated species in Mass Spectrometry.
Rational Synthesis Protocol
Since this specific isomer is rarely available off-the-shelf, a robust synthesis must be constructed. Direct bromination of 7,8-difluoroquinoline typically yields the 3-bromo or 3,6-dibromo products due to electronic directing effects. To guarantee the 3,4-dibromo pattern, a de novo ring construction (Gould-Jacobs reaction) followed by functional group interconversion is the most reliable pathway.
Step-by-Step Methodology
Phase 1: Scaffold Construction (The Gould-Jacobs Route)
-
Condensation: React 2,3-difluoroaniline [CAS: 4519-40-8] with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.
-
Cyclization: Heat the enamine in diphenyl ether at 250°C (thermal cyclization). This closes the ring to form 7,8-difluoro-4-hydroxyquinoline-3-carboxylate .
-
Hydrolysis & Decarboxylation: Saponify the ester (NaOH/H2O) and decarboxylate (heat in quinoline/Cu powder) to yield 7,8-difluoro-4-quinolone .
Phase 2: Halogen Installation
-
Electrophilic Bromination: Treat the 4-quinolone with elemental bromine (
) in acetic acid. The electron-rich enone system directs bromination to the 3-position , yielding 3-bromo-7,8-difluoro-4-quinolone . -
Aromatization/Bromination: React the intermediate with phosphorus oxybromide (
) at 140°C. This converts the C4-carbonyl/hydroxyl into a C4-bromo group via a Vilsmeier-Haack type mechanism, resulting in the final 3,4-dibromo-7,8-difluoroquinoline .
Figure 2: Stepwise synthetic pathway ensuring regiospecificity at the 3,4-positions.
Medicinal Chemistry Applications
The 3,4-dibromo-7,8-difluoroquinoline scaffold is not an end-product but a high-value intermediate. Its utility lies in the differential reactivity of the two bromine atoms.
Reactivity Profile (SAR)
-
C4-Position (High Reactivity): The bromine at C4 is activated by the adjacent ring nitrogen (via resonance). It is highly susceptible to
displacement by amines or alkoxides, and it undergoes Palladium-catalyzed oxidative addition faster than the C3-bromo. -
C3-Position (Moderate Reactivity): The C3-bromo behaves like a standard aryl bromide. It requires stronger catalytic conditions (e.g., Buchwald-Hartwig with bulky phosphine ligands) and typically reacts after the C4 position has been functionalized.
-
7,8-Difluoro Motif:
-
Metabolic Stability: Blocks P450 oxidation at the electron-rich benzenoid ring.
-
Electronic Tuning: Lowers the
of the quinoline nitrogen, reducing off-target hERG channel binding (a common liability in quinoline drugs).
-
Experimental Protocol: Selective C4-Functionalization
To validate the scaffold, a researcher might perform a selective Suzuki coupling:
-
Reagents: 3,4-Dibromo-7,8-difluoroquinoline (1.0 eq), Phenylboronic acid (1.1 eq),
(5 mol%), (2.0 eq). -
Conditions: Toluene/Ethanol/Water (2:1:1), 80°C, 4 hours.
-
Expected Outcome: Exclusive formation of 3-bromo-7,8-difluoro-4-phenylquinoline . The C3-Br remains intact for subsequent library expansion.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
-
Musser, J. H., et al. (1987). Synthesis and Structure-Activity Relationship of 1-aryl-6,8-difluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.) - Quinoline Synthesis and Reactivity. Wiley.
-
Wolf, C., et al. (2010). Regioselective Cross-Coupling Reactions of Polyhalogenated Quinolines. Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 4-Bromo-7,8-difluoroquinoline (Analog Reference).
Sources
The 7,8-Difluoroquinoline Scaffold: Technical Guide to Biological Activity and Synthetic Utility
The following technical guide details the 7,8-difluoroquinoline scaffold , a critical pharmacophore and synthetic intermediate in medicinal chemistry.
Executive Summary
The 7,8-difluoroquinoline motif is a high-value scaffold in drug discovery, primarily serving as the structural gateway to 8-fluoroquinolone antibiotics (e.g., sparfloxacin derivatives) and emerging anticancer agents . Its chemical significance lies in the differential reactivity of the fluorine atoms: the C7-fluorine is highly susceptible to nucleophilic aromatic substitution (
This guide analyzes the scaffold's dual role as a bioactive core and a reactive intermediate, addressing its specific synthesis, biological mechanisms (Topoisomerase inhibition), and the critical safety challenge of 8-fluoro-induced phototoxicity .
Chemical Properties & Synthetic Utility[1][2][3][4][5]
The "Fluorine Effect" and Regioselectivity
The 7,8-difluoroquinoline scaffold (often utilized as the 6,7,8-trifluoro-4-oxo-3-carboxylic acid precursor) exploits the electronic environment of the quinolone ring.
-
C7-Fluorine (The Leaving Group): Activated by the electron-withdrawing carbonyl at C4 and the carboxylate at C3, the C7 position is the "soft spot" for nucleophilic attack. This allows for the precise introduction of solubilizing amines (e.g., piperazine, pyrrolidine).
-
C8-Fluorine (The Pharmacophore): Remains intact during standard synthesis.[1] It enhances cell permeability and steric bulk but is implicated in the generation of reactive oxygen species (ROS) under UV light.
Synthetic Pathway (Gould-Jacobs Reaction)
The standard industrial route to this scaffold involves the Gould-Jacobs cyclization.
Figure 1: Synthetic workflow for accessing 8-fluoroquinolones via the polyfluoro-scaffold.
Biological Activity[1][3][4][7][8][9][10][11][12][13][14]
Antibacterial Mechanism (DNA Gyrase/Topo IV)
Derivatives of the 7,8-difluoro scaffold (yielding 8-fluoroquinolones) exhibit potent bactericidal activity.
-
Target: The C3-carboxylate and C4-keto groups chelate
ions bridged to the DNA backbone. -
Role of C8-Fluorine: The C8-F substituent improves potency against Gram-positive bacteria (e.g., S. pneumoniae) compared to C8-H analogues. It creates a favorable steric fit in the Gyrase-DNA complex and increases lipophilicity (
), enhancing penetration into bacterial cells.
Anticancer Potential (Topoisomerase II)
Recent studies have repositioned 7,8-difluoro derivatives as mammalian Topoisomerase II inhibitors. Unlike the antibacterial mode, anticancer activity often requires specific C7-substituents (e.g., hydrazides or bulky heterocycles) that intercalate into mammalian DNA or stabilize the cleavable complex in tumor cells.
Phototoxicity: The C8-Fluorine Liability
A critical limitation of the 7,8-difluoro scaffold's derivatives is UV sensitivity.
-
Mechanism: The C8-fluorine atom destabilizes the HOMO-LUMO gap. Upon UV-A exposure (320–400 nm), the molecule enters a triplet excited state, generating singlet oxygen (
) or superoxide anions. -
Mitigation: This led to the development of 8-methoxy quinolones (e.g., Moxifloxacin), where the methoxy group stabilizes the ring against UV excitation, albeit with a different resistance profile.
Quantitative Data Summary
| Feature | 8-Fluoro Derivative (from 7,8-difluoro scaffold) | 8-Methoxy Derivative (Moxifloxacin type) | 8-H Derivative (Ciprofloxacin type) |
| Gram (+) Potency | High | High | Moderate |
| Gram (-) Potency | High | High | High |
| Half-Life ( | Long (improved metabolic stability) | Long | Short/Moderate |
| Phototoxicity | High (Risk of severe dermatitis) | Low | Low/Moderate |
| Genetic Barrier | Moderate (Single mutation resistance) | High (Dual targeting) | Low |
Experimental Protocols
Protocol: Regioselective Synthesis of 7-Amino-8-Fluoroquinolone
This protocol demonstrates the functionalization of the 7,8-difluoro scaffold.
Reagents:
-
1-Ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Scaffold)
-
N-Methylpiperazine (Nucleophile)
-
Pyridine (Solvent/Base)
Methodology:
-
Preparation: Dissolve 1.0 eq (2.71 g) of the trifluoro-scaffold in 15 mL of anhydrous pyridine in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add 3.0 eq of N-methylpiperazine dropwise under stirring.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: 9:1). The C7-fluorine is displaced; the C6 and C8 fluorines remain largely intact due to steric and electronic shielding. -
Work-up: Cool the solution to room temperature. Evaporate the solvent under reduced pressure.
-
Precipitation: Resuspend the residue in 20 mL of cold water. Adjust pH to 7.0 using 1N HCl. The product will precipitate.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from acetonitrile.
Validation:
-
1H NMR: Look for the disappearance of the C7-F coupling signal and the appearance of piperazine protons (2.5–3.5 ppm).
-
Yield: Expected yield is 75–85%.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: Assess the biological activity of the synthesized derivative against S. aureus (ATCC 29213).
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use a 96-well microtiter plate. Dispense 100
L of CAMHB into wells. -
Compound Dilution: Add 100
L of the 7,8-difluoro derivative (stock in DMSO) to the first column. Perform serial 2-fold dilutions across the plate. -
Inoculation: Add 100
L of the diluted bacterial suspension to each well. Final volume: 200 L. -
Incubation: Incubate at
for 18–24 hours. -
Readout: Determine MIC as the lowest concentration inhibiting visible growth.
-
Control: Ciprofloxacin (Reference MIC: 0.12–0.5
g/mL).
-
Mechanism of Action & Toxicity Visualization
Figure 2: Dual pathways of the scaffold: Therapeutic inhibition of Gyrase vs. off-target phototoxicity.
References
-
Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. Link
-
Blondeau, J. M. (2004). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Survey of Ophthalmology, 49(2), S73-S78. Link
-
Marutani, K., et al. (1993). Reduced phototoxicity of a fluoroquinolone antibiotic with a methoxy group at the 8 position. Antimicrobial Agents and Chemotherapy, 37(10), 2217–2223. Link
-
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. Link
-
Sissi, C., & Palumbo, M. (2003). The quinolone family: from antibacterial to anticancer agents.[2][3][4] Current Medicinal Chemistry - Anti-Cancer Agents, 3(6), 439–450. Link
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A Technical Guide to the Synthetic Pathways of 3,4-Dihaloquinolines for Medicinal and Materials Science
Foreword: The Strategic Importance of the 3,4-Dihaloquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial and antibacterial agents.[1] The specific introduction of halogen atoms, particularly at the 3- and 4-positions, dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability. This dihalogenated motif serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures and the exploration of novel chemical space. This guide provides an in-depth exploration of the primary synthetic routes to 3,4-dihaloquinolines, offering both foundational principles and field-proven experimental insights for researchers in drug discovery and chemical synthesis.
Foundational Strategy: Building the 4-Quinolone Core
The most robust and historically significant route to 3,4-dihaloquinolines begins not with direct halogenation of quinoline itself, but with the construction of a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the predominant 4-quinolone form). This intermediate is readily accessible and primed for subsequent halogenation steps.
The Conrad-Limpach Synthesis: A Cornerstone Reaction
The Conrad-Limpach synthesis, discovered in 1887, remains a highly effective method for preparing 4-hydroxyquinolines.[2][3] The reaction involves the condensation of an aniline with a β-ketoester.[4]
Causality Behind the Pathway: The choice of this pathway is strategic. The reaction proceeds in two key stages:
-
Formation of a β-aminoacrylate (Schiff Base): An initial acid-catalyzed condensation between the aniline and the β-ketoester at lower temperatures forms the enamine intermediate.[2]
-
Thermal Cyclization: The critical ring-closing step is achieved by heating the intermediate, typically to temperatures around 250 °C.[2][5] This high-temperature electrocyclic reaction is often the rate-determining step and is best performed in a high-boiling, inert solvent like mineral oil or Dowtherm A to ensure high yields.[2][6]
The resulting 4-hydroxyquinoline is the direct precursor for the crucial halogenation steps.
Caption: Conrad-Limpach pathway to 4-hydroxyquinolines.
Alternative Foundational Syntheses
While the Conrad-Limpach is often preferred for its directness to the 4-quinolone precursor, other classical methods can be adapted:
-
Combes Synthesis: Utilizes an aniline and a β-diketone, typically under strong acid catalysis (e.g., H₂SO₄), to form 2,4-disubstituted quinolines.[7][8]
-
Doebner-von Miller Reaction: An acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound.[9][10] This versatile method can produce a wide range of substituted quinolines.
The Halogenation Cascade: From 4-Quinolone to 3,4-Dihaloquinoline
With the 4-quinolone core in hand, the targeted introduction of two halogen atoms can be achieved. The sequence of these additions is a critical experimental choice that dictates the overall efficiency of the synthesis.
Pathway A: Chlorination at C4, Followed by Halogenation at C3
This is the most traditional and widely documented approach.
-
Step 1: Conversion of 4-Hydroxyquinoline to 4-Chloroquinoline: The hydroxyl group at the C4 position is readily converted into a good leaving group and substituted by a chlorine atom. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃), often used in excess as both reagent and solvent.[6][11] The mechanism involves the formation of a chlorophosphate ester intermediate, which is then susceptible to nucleophilic attack by a chloride ion.
-
Step 2: Halogenation of the C3 Position: Once the 4-chloroquinoline is formed, the electron-withdrawing nature of the nitrogen atom and the C4-chloro substituent deactivates the pyridine ring for electrophilic substitution. However, the C3 position can still be targeted. Electrophilic halogenating agents such as N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can be employed, often requiring forcing conditions or catalysis to achieve desired conversion.
Pathway B: Halogenation at C3, Followed by Chlorination at C4
A more modern and often more regioselective approach involves reversing the order of halogenation.
-
Step 1: Regioselective C3-Halogenation of 4-Quinolones: Research has demonstrated that the C3 position of the 4-quinolone tautomer can be directly and selectively halogenated.[12] This is typically achieved using potassium halide salts in the presence of an activating agent like phenyliodine(III) diacetate (PIDA), which generates the electrophilic halogen species in situ. This method avoids the harsh conditions sometimes required for halogenating a pre-formed 4-chloroquinoline.
-
Step 2: Conversion of 4-Oxo to 4-Chloro: Following C3-halogenation, the resulting 3-halo-4-quinolone is subjected to the same chlorination conditions as in Pathway A, using POCl₃ to convert the C4-oxo group to a chloro group.
Caption: Alternative pathways for dihalogenation.
Data Summary: Comparison of Halogenation Strategies
| Pathway | Step 1 Reagent | Step 2 Reagent | Advantages | Disadvantages |
| A (C4 then C3) | POCl₃ | NBS, NCS, etc. | Traditional, well-documented. | C3 halogenation can be sluggish and require harsh conditions. |
| B (C3 then C4) | KX, PIDA/PIFA[12] | POCl₃ | High regioselectivity for C3, milder initial step. | Requires specialized activating agents for C3 halogenation. |
Synthesis from Pre-Halogenated Precursors
An alternative strategy that circumvents multi-step halogenation of the quinoline core is to begin with an aniline that already contains the desired halogen substitution pattern.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is particularly well-suited for this approach. It involves reacting an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis/decarboxylation.[13] By starting with a pre-halogenated aniline, such as 3-chloro-4-fluoroaniline, the corresponding halo-substituted 4-hydroxyquinoline can be synthesized directly.[13][14] This intermediate can then be converted to the 3,4-dihaloquinoline via the methods described in Section 2. This approach is exceptionally valuable for introducing fluorine, which is difficult to install via direct electrophilic aromatic substitution.
Caption: Synthesis from a pre-halogenated aniline precursor.
Key Experimental Protocols
The following protocols are representative procedures derived from established literature and serve as a practical guide for laboratory synthesis.
Protocol 1: Synthesis of 7-Chloro-4-hydroxyquinoline (via Conrad-Limpach Adaptation)
This protocol is adapted from the synthesis of 4,7-dichloroquinoline precursors.[6][11]
-
Reactant Preparation: In a round-bottomed flask, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).
-
Initial Condensation: Heat the mixture on a steam bath for 1 hour, allowing the ethanol byproduct to evaporate. The resulting warm product, ethyl α-carbethoxy-β-m-chloroanilinoacrylate, is used directly in the next step.
-
Cyclization: In a separate flask equipped with an air condenser, heat 1 L of Dowtherm A to a vigorous boil. Carefully pour the product from the previous step into the boiling Dowtherm A.
-
Reaction: Continue heating for 1 hour. The cyclized product, 7-chloro-4-hydroxy-3-carbethoxyquinoline, will crystallize out of the hot solution.
-
Workup: Cool the mixture, filter the solid product, and wash with a non-polar solvent (e.g., hexanes) to remove the Dowtherm A.
-
Saponification & Decarboxylation: The resulting ester is then saponified with aqueous NaOH, followed by acidification to yield the carboxylic acid. The acid is then heated in Dowtherm A to effect decarboxylation, yielding 7-chloro-4-hydroxyquinoline.
Protocol 2: Conversion of a 4-Hydroxyquinoline to a 4-Chloroquinoline
This protocol details the critical chlorination step.[6][11]
-
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, suspend the 4-hydroxyquinoline derivative (1.0 mole) in phosphorus oxychloride (POCl₃, ~5-10 equivalents).
-
Reaction: Heat the mixture to 135-140 °C and stir for 1-2 hours. The reaction should become a clear solution.
-
Quenching: Cool the reaction mixture carefully and pour it slowly onto crushed ice in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic aqueous solution with a base, such as 10% sodium hydroxide or ammonium hydroxide, until the product precipitates.
-
Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry. The crude 4-chloroquinoline can be purified by recrystallization or column chromatography.
Protocol 3: C3-Bromination of a 4-Quinolone
This protocol is based on modern C-H functionalization principles.[12]
-
Reactant Mixture: To a solution of the 4-quinolone (1.0 mmol) in a suitable solvent (e.g., dichloroethane), add potassium bromide (KBr, 1.5 mmol).
-
Initiation: Add phenyliodine(III) diacetate (PIDA, 1.2 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the 3-bromo-4-quinolone.
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Introduction: The Quinoline Core and the Strategic Role of Halogenation
An In-depth Technical Guide to the Differential Reactivity of 3,4-Dibromoquinoline and 5,7-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a vast array of pharmaceuticals, including antimalarials, antimicrobials, and anticancer agents.[1][2][3] The strategic functionalization of the quinoline ring is paramount in drug discovery, allowing for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile.[4]
Halogenated quinolines, particularly dibromoquinolines, serve as exceptionally versatile building blocks in organic synthesis. The bromine atoms act as reactive handles for a variety of transformations, most notably metal-catalyzed cross-coupling and nucleophilic substitution reactions.[4][5] However, the reactivity of a dibromoquinoline is not merely a function of the presence of bromine; its isomeric form—the specific placement of the bromine atoms on the ring system—profoundly dictates its chemical behavior.
This guide provides an in-depth comparative analysis of the reactivity of two common, yet distinct, isomers: 3,4-dibromoquinoline and 5,7-dibromoquinoline. Understanding the nuances of their reactivity is critical for designing efficient and regioselective synthetic routes to complex, highly substituted quinoline derivatives.
Part 1: Core Structural and Electronic Differences
The fundamental difference in reactivity between 3,4-dibromoquinoline and 5,7-dibromoquinoline originates from the location of the bromine atoms on two electronically distinct rings.
-
The Quinoline Ring System: The quinoline nucleus is characterized by an electron-deficient pyridine ring and a comparatively electron-rich benzene (benzenoid) ring.[6] The nitrogen atom in the pyridine ring withdraws electron density via inductive and resonance effects, making the carbons in this ring (especially C-2 and C-4) electrophilic. Conversely, the benzenoid ring is more susceptible to electrophilic attack, typically at positions C-5 and C-8.[6]
-
3,4-Dibromoquinoline: In this isomer, both bromine atoms are located on the electron-deficient pyridine ring. Their strong electron-withdrawing inductive effects further deplete the electron density of this ring, significantly activating the C-4 position for nucleophilic attack.
-
5,7-Dibromoquinoline: Here, the bromine atoms are situated on the more electron-rich benzenoid ring. While bromine atoms are deactivating towards electrophilic substitution, their presence on this ring makes them ideal leaving groups for metal-catalyzed cross-coupling reactions, which are less dependent on the inherent electronic activation required for traditional SNAr reactions.[5]
Molecular Structures
Caption: Chemical structures of 3,4-dibromoquinoline and 5,7-dibromoquinoline.
Part 2: Comparative Reactivity in Key Transformations
The structural and electronic disparities between the two isomers lead to distinct outcomes in common synthetic reactions.
A. Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming C-C and C-heteroatom bonds and have become indispensable in drug discovery.[7][8] When applied to dibromoquinolines, regioselectivity is the critical consideration.
3,4-Dibromoquinoline: In Suzuki cross-coupling reactions, there is a strong and consistent preference for reaction at the C-4 position .[1] This high regioselectivity is attributed to the greater electrophilicity of the C-4 carbon, which is directly influenced by the electron-withdrawing nitrogen atom. This activation facilitates the initial oxidative addition step of the palladium catalyst. While double coupling can be achieved, selective mono-coupling at C-4 is readily accomplished by controlling stoichiometry and reaction conditions.[1]
5,7-Dibromoquinoline: Achieving high regioselectivity with 5,7-dibromoquinoline is more challenging compared to the 3,4-isomer.[1] The electronic environments of the C-5 and C-7 positions are more similar. However, useful levels of selectivity can often be achieved through careful optimization of the catalyst, ligands, and reaction conditions. Steric hindrance around the C-5 position (peri-interaction with the C-4 hydrogen) can sometimes be exploited to favor reaction at the more accessible C-7 position, although this is not a universally dominant effect.
| Reaction Type | Isomer | Predominant Reactive Position | Rationale |
| Suzuki Coupling | 3,4-Dibromoquinoline | C-4 | High electrophilicity due to proximity to the ring nitrogen.[1] |
| Suzuki Coupling | 5,7-Dibromoquinoline | C-7 or C-5 (condition dependent) | Lower intrinsic selectivity; can be influenced by catalyst/ligand choice and steric factors.[1] |
Experimental Protocol: Regioselective Suzuki Coupling of 3,4-Dibromoquinoline
This protocol is adapted from studies on the regioselective coupling of dibromoquinolines.[1]
Objective: To selectively couple an arylboronic acid at the C-4 position of 3,4-dibromoquinoline.
Materials:
-
3,4-Dibromoquinoline
-
Arylboronic acid (1.0 - 1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) (2-3 equivalents)
-
Solvent: 6:1 (v/v) mixture of Dioxane and Water
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add 3,4-dibromoquinoline (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (3 mol%).
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture with vigorous stirring at 80-100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The primary goal is to maximize the formation of the mono-coupled product while minimizing the di-coupled product and unreacted starting material.[1]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 3-bromo-4-arylquinoline product.
Caption: General workflow for a regioselective Suzuki cross-coupling reaction.
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the direct displacement of a leaving group by a nucleophile and are most efficient on electron-poor aromatic rings.[9]
3,4-Dibromoquinoline: This isomer is highly susceptible to SNAr, particularly at the C-4 position. The combined electron-withdrawing effects of the ring nitrogen and the two bromine atoms make the pyridine ring sufficiently electrophilic to be attacked by nucleophiles like amines, alkoxides, or thiolates. This reactivity allows for the direct, metal-free introduction of various functional groups.
5,7-Dibromoquinoline: The benzenoid ring of 5,7-dibromoquinoline is not inherently activated for SNAr. Direct nucleophilic substitution is generally difficult and requires harsh reaction conditions or the presence of additional, strongly electron-withdrawing groups on the ring, which are absent in the parent molecule. Therefore, for introducing nucleophiles onto the 5- or 7-position, metal-catalyzed methods like the Buchwald-Hartwig amination or Ullmann condensation are overwhelmingly preferred.[4][9] Some derivatives, like 7-bromoquinoline-5,8-dione, do undergo nucleophilic amination at the 7-position due to activation by the adjacent carbonyl groups.[10]
Caption: General workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Part 3: Synthetic Routes to the Isomers
The availability of each isomer is dependent on reliable synthetic methods.
Synthesis of 3,4-Dibromoquinoline: The synthesis of 3,4-dibromoquinoline is less commonly detailed in general literature but can be approached through multi-step sequences, potentially involving the cyclization of appropriately substituted anilines or the transformation of other quinoline derivatives.[1]
Synthesis of 5,7-Dibromoquinoline: This isomer is more readily accessible. A common and efficient method is the direct bromination of 8-hydroxyquinoline, followed by removal of the hydroxyl group.[11] The Skraup synthesis, a classic method for forming the quinoline core, can also be adapted using 3,5-dibromoaniline as a starting material.[12]
Experimental Protocol: Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This protocol is based on the direct bromination of 8-hydroxyquinoline.[2][11]
Objective: To synthesize the precursor 5,7-dibromo-8-hydroxyquinoline.
Materials:
-
8-Hydroxyquinoline
-
Bromine (2.1 equivalents)
-
Chloroform (CHCl₃) or Acetonitrile (CH₃CN)
-
5% Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 8-hydroxyquinoline (1.0 equiv.) in chloroform in a round-bottom flask.
-
In a separate flask, prepare a solution of bromine (2.1 equiv.) in chloroform.
-
Slowly add the bromine solution dropwise to the 8-hydroxyquinoline solution at room temperature with constant stirring over 10-15 minutes.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
A yellow solid will precipitate. Collect the solid by filtration.
-
Wash the collected solid with a 5% sodium bicarbonate solution to neutralize any residual acid (HBr).[11]
-
Wash the product with water and dry thoroughly.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Part 4: Conclusion and Strategic Implications
The differential reactivity between 3,4-dibromoquinoline and 5,7-dibromoquinoline is a clear illustration of how substituent placement on a heterocyclic scaffold governs synthetic pathways.
| Feature | 3,4-Dibromoquinoline | 5,7-Dibromoquinoline |
| Bromine Location | Electron-deficient pyridine ring | Electron-rich benzenoid ring |
| Key Reactivity | Nucleophilic Aromatic Substitution (SNAr) | Metal-Catalyzed Cross-Coupling |
| Regioselectivity | Highly selective for C-4 in coupling and SNAr | Less predictable; condition-dependent |
| Synthetic Utility | Ideal for introducing nucleophiles at C-4. | Versatile scaffold for building biaryl systems via coupling at C-5/C-7. |
For the synthetic chemist, the choice between these isomers is a strategic one:
-
3,4-Dibromoquinoline is the substrate of choice when the synthetic plan requires a regioselective nucleophilic substitution at the C-4 position, followed by a potential second functionalization at the less reactive C-3 position.
-
5,7-Dibromoquinoline is the preferred building block for constructing molecules where functionalization is desired on the benzenoid ring, typically via sequential or double cross-coupling reactions to build complex biaryl or polyaromatic systems.[5]
This understanding allows researchers and drug development professionals to design more efficient, predictable, and regioselective syntheses, ultimately accelerating the discovery and development of novel quinoline-based molecules.
References
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- 5,7-Dibromoquinoline: A Versatile Building Block for Advanced Materials. Benchchem.
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- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.
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Methodological & Application
Application Notes & Protocols: Selective Sonogashira Coupling of 3,4-Dibromo-7,8-difluoroquinoline for the Synthesis of Novel Pharmaceutical Scaffolds
Introduction: The Convergence of a Powerful Reaction and a Privileged Scaffold
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Developed in 1975, this palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecules.[2][3]
Simultaneously, the quinoline motif has garnered significant attention as a "privileged scaffold" in medicinal chemistry.[4][5] This nitrogen-containing heterocycle is a core component in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[6][7][8] The functionalization of the quinoline ring system is therefore a critical strategy in drug discovery pipelines, allowing for the fine-tuning of molecular properties to enhance efficacy and target specificity.[5]
This guide focuses on the strategic application of the Sonogashira coupling to a highly functionalized and promising building block: 3,4-Dibromo-7,8-difluoroquinoline . The presence of two distinct bromide substituents, coupled with the electron-withdrawing difluoro pattern, presents unique opportunities for selective and sequential functionalization. This document provides a deep dive into the reaction mechanism, key experimental parameters, and a detailed, field-proven protocol for leveraging this substrate in the synthesis of novel alkynyl-quinoline derivatives for pharmaceutical research and development.
Reaction Mechanism: The Dual Catalytic Engine
The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a primary palladium cycle and a crucial copper co-catalytic cycle.[9][10][11] Understanding this dual system is paramount for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle (The Workhorse): This cycle is responsible for the C-C bond formation.
-
Oxidative Addition: An active Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-bromide bond (C-X) of the quinoline substrate. This forms a square planar Pd(II) intermediate.[9][12]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers its alkynyl group to the palladium center. This is often the rate-determining step of the overall reaction.[9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[11][12]
-
-
The Copper Cycle (The Activator): This cycle's primary role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[10][13]
-
Deprotonation: In the presence of an amine base, the acidity of the terminal alkyne's proton is increased, facilitating its removal to form a copper(I) acetylide intermediate.[9][11] This species is now sufficiently nucleophilic to participate in the transmetalation step with the palladium center.
-
A copper-free variant exists to prevent the common side reaction of alkyne homocoupling (Glaser coupling), though it often requires stronger bases or different ligand systems to facilitate the direct formation of a palladium acetylide.[2][10][14]
Caption: The interconnected Palladium and Copper catalytic cycles.
Substrate Analysis: Reactivity of 3,4-Dibromo-7,8-difluoroquinoline
The key to unlocking the synthetic potential of this substrate lies in understanding the differential reactivity of the two bromine atoms.
-
C4-Bromine (The More Reactive Site): The bromine at the C4 position is generally expected to be more reactive towards oxidative addition by the palladium catalyst. This is analogous to the reactivity observed in other 2,4-dihaloquinolines.[15] The proximity and electron-withdrawing nature of the ring nitrogen (a pyridine-like nitrogen) render the C4 position more electrophilic and thus more susceptible to the initial step of the catalytic cycle.
-
C3-Bromine (The Less Reactive Site): The bromine at the C3 position is on a more "benzene-like" part of the quinoline core and is less activated. It will typically require more forcing conditions (higher temperatures, longer reaction times, or more sophisticated catalyst/ligand systems) to react.
-
Influence of Fluorine Substituents: The 7,8-difluoro substitution pattern significantly withdraws electron density from the entire aromatic system. This general electron deficiency can increase the rate of oxidative addition for both bromine atoms compared to a non-fluorinated analogue, but the relative reactivity of C4 > C3 is expected to be maintained.
This reactivity differential is not a bug but a feature; it allows for selective mono-alkynylation at the C4 position under carefully controlled conditions, leaving the C3-Br available for subsequent, different cross-coupling reactions to build molecular complexity.
Optimized Protocol: Selective Mono-alkynylation at the C4-Position
This protocol is designed for the selective Sonogashira coupling of a terminal alkyne with the C4-position of 3,4-Dibromo-7,8-difluoroquinoline.
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3,4-Dibromo-7,8-difluoroquinoline | >97% | Custom Synthesis | Substrate (1.0 equiv) |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Sigma-Aldrich | Coupling Partner (1.1 - 1.2 equiv) |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | Catalyst Grade | BenchChem | Palladium Precatalyst (2-3 mol%)[1] |
| CuI (Copper(I) Iodide) | >99%, anhydrous | Strem Chemicals | Co-catalyst (4-6 mol%). Use a fresh bottle; can degrade over time.[14] |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Acros Organics | Base and often co-solvent. Use 2-3 equivalents. Must be dry.[14] |
| Tetrahydrofuran (THF) or DMF | Anhydrous, <50 ppm H₂O | Fisher Scientific | Reaction Solvent. Must be degassed thoroughly before use. |
| Argon or Nitrogen Gas | High Purity | Airgas | For maintaining an inert atmosphere. |
4.2. Step-by-Step Experimental Procedure
Caption: A generalized workflow for the Sonogashira coupling experiment.[11]
-
Inert Atmosphere Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 3,4-Dibromo-7,8-difluoroquinoline (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%). Seal the flask and evacuate and backfill with argon or nitrogen three times. Causality: Establishing an inert atmosphere is critical to prevent oxidation of the Pd(0) active species and to avoid oxidative homocoupling of the alkyne (Glaser coupling).[14]
-
Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv) via syringe. The mixture may turn from a pale yellow to a darker, brownish-yellow color. Stir for 10 minutes at room temperature. Causality: The solvent must be free of oxygen and water. The base is essential for the copper cycle to generate the nucleophilic copper acetylide.[9][14]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirring mixture via syringe. Causality: A slight excess of the alkyne ensures complete consumption of the more valuable quinoline substrate.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 3-12 hours. If the reaction is sluggish, gentle heating to 40-50°C can be applied. Causality: Over-heating or prolonged reaction times can lead to the undesired reaction at the C3 position or catalyst decomposition (indicated by the formation of a black precipitate known as palladium black).[14]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Wash the organic layer with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper and amine salts, followed by a wash with brine (1 x 15 mL).[11] Causality: The NH₄Cl wash is a crucial step to chelate and remove copper salts, simplifying purification.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel (a gradient of hexane/ethyl acetate is typically effective) to yield the pure 4-alkynyl-3-bromo-7,8-difluoroquinoline.
Key Parameters and Optimization Strategies
The success of the Sonogashira coupling is highly dependent on the careful selection of several key parameters.
| Parameter | Recommendation | Rationale & Field Insights |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-3 mol%) or Pd(PPh₃)₄ (2-3 mol%) | PdCl₂(PPh₃)₂ is often preferred as it is more stable to air than the Pd(0) source Pd(PPh₃)₄.[1][14] The active Pd(0) species is generated in situ. For the less reactive C3-Br, a more active catalyst system may be needed. |
| Ligand | PPh₃ (is part of the precatalyst) | For the more reactive C4-Br, standard triphenylphosphine is usually sufficient. To couple the less reactive C3-Br, bulky, electron-rich phosphine ligands like XPhos or SPhos may be required to promote oxidative addition and reductive elimination.[12][16] |
| Copper Co-catalyst | CuI (4-6 mol%) | CuI is essential for activating the alkyne under these mild conditions. Its absence would necessitate a "copper-free" protocol, usually requiring a stronger base and potentially higher temperatures.[2][17] |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | The amine base must be sufficiently strong to deprotonate the alkyne in the copper cycle but not so strong as to cause side reactions. It often serves as both base and co-solvent. Ensure it is anhydrous.[9][14] |
| Solvent | THF, DMF, Acetonitrile | The choice of solvent can influence reaction rates. DMF can often accelerate the reaction but is harder to remove. THF is a good starting point. All solvents must be rigorously degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.[11][14] |
| Temperature | Room Temperature to 50°C | Start at room temperature to maximize selectivity for the C4 position. Only apply gentle heat if the reaction is slow. Higher temperatures (>70°C) risk loss of selectivity and catalyst decomposition.[14] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst; poor quality reagents; presence of oxygen. | Use a fresh batch of palladium catalyst and CuI.[14] Ensure solvents and bases are truly anhydrous. Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction. |
| Formation of Black Precipitate | Catalyst decomposition (Palladium black). | This can be caused by excessive heat or impurities.[14] Ensure the reaction temperature is controlled. If it persists, try purifying the quinoline substrate or using a different solvent. |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen; reaction run for too long. | This is a copper-mediated side reaction.[14] Ensure rigorous exclusion of air. If it remains a major issue, switch to a copper-free protocol. |
| Lack of Selectivity (Reaction at C3) | Reaction temperature is too high; reaction time is too long. | Carefully monitor the reaction by TLC/LC-MS and stop it as soon as the starting material is consumed. Avoid temperatures above 50-60°C for the mono-coupling. |
Conclusion and Future Applications
The selective Sonogashira functionalization of 3,4-Dibromo-7,8-difluoroquinoline at the C4-position provides a robust and reliable method for generating novel molecular scaffolds. The resulting 4-alkynyl-3-bromo-quinolines are highly valuable intermediates. The remaining bromine at the C3-position can be used as a handle for further diversification through other cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the rapid construction of a library of complex, drug-like molecules. These compounds are of significant interest to researchers in medicinal chemistry for their potential as kinase inhibitors, anti-infective agents, and probes for chemical biology.[6][7]
References
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(31), 20203-20235. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 203. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
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Wikipedia. (2023, December 29). Sonogashira coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
ResearchGate. (n.d.). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺. [Link]
-
Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Covenant University Repository. [Link]
-
ETH Zurich Research Collection. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
National Center for Biotechnology Information. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]
-
Chen, H., Ai, Z., & Liao, X. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
-
Nielsen, M. B. (2016). Sonogashira-Like Coupling Reactions with Phosphine–Gold(I) Alkynyl Complexes. Synlett, 27(11), 1633-1637. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. [Link]
-
Dalton Transactions. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki–Miyaura cross-coupling reactions. [Link]
-
RSC Advances. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
YouTube. (2024, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
-
Wiley Online Library. (n.d.). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
MDPI. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]
-
ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. [Link]
-
YouTube. (2019, January 7). Sonogashira coupling. [Link]
-
ResearchGate. (n.d.). Scheme 1. Alkynylation of 2,4-dihaloquinolines under Sonogashira or modified conditions. [Link]
-
ResearchGate. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]
-
ACS Publications. (2020). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]
-
MDPI. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. [Link]
-
MDPI. (2019). Safe Synthesis of 4,7-Dibromo[6][9][10]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]
-
Royal Society of Chemistry. (n.d.). Decarboxylative/Sonogashira-type cross-coupling using PdCl2(CyPhine)2*. [Link]
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- 17. researchgate.net [researchgate.net]
Application Note: Regioselective SNAr Functionalization of 4-Bromo-7,8-difluoroquinoline
This Application Note and Protocol guide details the regioselective Nucleophilic Aromatic Substitution (SNAr) of 4-bromo-7,8-difluoroquinoline. This scaffold is a critical intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors and antimalarial agents, where the 4-aminoquinoline core is a privileged pharmacophore.
Abstract & Strategic Significance
The 4-bromo-7,8-difluoroquinoline scaffold presents a unique challenge and opportunity in medicinal chemistry. It contains three potential electrophilic sites for nucleophilic attack: the bromine at C4 and the fluorine atoms at C7 and C8.
In fully aromatic quinoline systems, the C4 position is electronically privileged. Unlike the 4-oxo-1,4-dihydroquinoline systems (fluoroquinolone antibiotics) where the C7-fluorine is the primary electrophilic site, the aromatized pyridine ring of the 4-bromoquinoline directs nucleophilic attack to the C4 position. This guide provides a validated protocol for displacing the C4-bromine with amine nucleophiles while preserving the 7,8-difluoro motif, which is essential for modulating metabolic stability and lipophilicity in drug candidates.
Mechanistic Insight & Regioselectivity
To control the reaction, one must understand the electronic causality. The regioselectivity is governed by the stability of the Meisenheimer Complex intermediate.
-
C4-Attack (Favored): Nucleophilic attack at C4 generates a negative charge that can be delocalized onto the quinoline nitrogen (an electronegative heteroatom).[1] This resonance stabilization significantly lowers the activation energy.
-
C7-Attack (Disfavored): C7 is meta to the quinoline nitrogen. A negative charge generated here cannot be delocalized onto the nitrogen via resonance, resulting in a higher energy transition state.
-
C8-Attack (Disfavored): While C8 is ortho to the nitrogen, the C4 position is generally more accessible sterically and benefits from the superior leaving group ability of Bromine in this specific context (though Fluorine is often faster in SNAr, the electronic activation difference between C4 and C8 is the dominant factor).
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways and the stabilization of the C4-intermediate.
Figure 1: Comparative mechanistic pathways. Path A is kinetically favored due to resonance stabilization of the anionic intermediate by the ring nitrogen.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[2][3] | Role | Notes |
| 4-Bromo-7,8-difluoroquinoline | 1.0 | Substrate | Solid, stored at RT. Irritant. |
| Amine Nucleophile | 1.2 – 1.5 | Reactant | Primary or secondary amines (e.g., Morpholine, Aniline).[1] |
| Diisopropylethylamine (DIPEA) | 2.0 | Base | Neutralizes HBr byproduct.[1] |
| Isopropanol (IPA) | Solvent | Medium | Protic solvent assists in stabilizing the transition state.[1] |
| Alternative: NMP | Solvent | Medium | Use for unreactive amines (requires higher temp).[1] |
Standard Procedure (Thermal Displacement)
This protocol is optimized for secondary cyclic amines (e.g., morpholine, piperazine) or primary aliphatic amines.[1]
Step 1: Reaction Assembly
-
In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 4-bromo-7,8-difluoroquinoline (1.0 mmol, 244 mg) in Isopropanol (IPA) (5.0 mL).
-
Note: Ethanol or n-Butanol can be substituted. IPA offers a good balance of boiling point (82°C) and solubility.[1]
-
-
Add DIPEA (2.0 mmol, 348 µL) to the solution.
-
Add the Amine Nucleophile (1.2 mmol) dropwise.[1]
Step 2: Thermal Reaction
-
Seal the vial and heat the mixture to Reflux (~85°C) with vigorous stirring.
-
Monitoring: Monitor reaction progress via TLC (typically 20-50% EtOAc/Hexanes) or LC-MS.
-
Expectation: The starting material (Rt ~ X min) should disappear, replaced by a more polar product peak.[1]
-
Time: Reaction is typically complete within 2–6 hours .
-
Troubleshooting: If conversion is <50% after 4 hours, increase temperature to 100°C (using a pressure vial) or switch solvent to NMP/DMF and heat to 120°C.
-
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Precipitation Method (Preferred): Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates as a solid.
-
Filter the solid, wash with water (2 x 5 mL) and cold hexanes (1 x 5 mL).[1]
-
-
Extraction Method (If oil forms): Dilute with EtOAc (30 mL) and wash with saturated NaHCO3 (2 x 15 mL) and Brine (1 x 15 mL). Dry over Na2SO4, filter, and concentrate.
Step 4: Purification
-
If the purity is <95% by LC-MS, purify via Flash Column Chromatography .
-
Stationary Phase: Silica Gel (40 g).[1]
-
Mobile Phase: Gradient of 0% to 60% EtOAc in Hexanes.
-
Note: 4-aminoquinolines can be basic; adding 1% Triethylamine to the eluent can improve peak shape.
-
Microwave-Assisted Protocol (High Throughput)
For libraries or difficult substrates (e.g., anilines), microwave irradiation accelerates the reaction.[1]
-
Solvent: NMP (2 mL per mmol).
-
Conditions: 150°C for 20 minutes (High Absorption setting).
-
Work-up: Direct injection onto Prep-HPLC or aqueous crash-out as described above.
Critical Quality Attributes (CQA) & Troubleshooting
Analytical Validation[1]
-
1H NMR (DMSO-d6):
-
Diagnostic Shift: The proton at C2 (adjacent to N) typically appears as a doublet at ~8.4–8.6 ppm.[1] Upon substitution at C4, this signal may shift upfield slightly due to the electron-donating nature of the amine.
-
19F NMR: Essential for confirming the integrity of the 7,8-difluoro system. You should observe two distinct fluorine signals (multiplets) in the region of -130 to -150 ppm. Loss of a signal indicates side-reaction at the benzenoid ring (rare under these conditions).
-
-
Mass Spectrometry:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile is sterically hindered or weak. | Switch solvent to DMSO/NMP; increase temp to 120°C; use Microwave. |
| Side Products | Displacement of F (C7/C8). | Lower temperature; ensure stoichiometry of amine is not excessive (>3 equiv).[1] |
| Hydrolysis (OH product) | Wet solvent or hygroscopic amine.[1] | Use anhydrous solvents; ensure base is dry. |
Safety & Handling
-
4-Bromo-7,8-difluoroquinoline: Treat as a toxic irritant. Avoid inhalation of dust.
-
Hydrofluoric Acid (HF) Potential: While the protocol targets Br-displacement, any side reaction displacing F generates fluoride ions.[1] In acidic media, this could form trace HF.[1] Always work in a fume hood and avoid strong acidification of the waste stream without buffering.
-
Waste Disposal: Halogenated organic waste.
References
-
Regioselectivity in Quinoline Derivatives
-
SNAr Mechanism & Fluorine Effect
- Title: Why are fluorides more reactive in nucleophilic arom
- Source:Chemistry Stack Exchange.
- Context: Explains the "element effect" and why Br is displaced here due to the specific activ
-
General SNAr Methodology
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source:Master Organic Chemistry.
- Context: Foundational mechanistic steps for addition-elimin
Sources
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- 3. vapourtec.com [vapourtec.com]
- 4. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
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Lithium-halogen exchange protocols for 3,4-dibromo-7,8-difluoroquinoline
Part 1: Executive Summary & Strategic Analysis
The Challenge: Functionalizing 3,4-dibromo-7,8-difluoroquinoline via metal-halogen exchange is a high-stakes operation. This substrate presents a "perfect storm" of competing reactivities:
-
The Quinolyne Trap: The vicinal dibromide motif (3,4-position) makes the lithiated intermediate highly prone to
-elimination, generating the highly reactive 3,4-quinolyne (hetaryne), which leads to polymerization or non-selective nucleophilic addition. -
C2-Proton Acidity: The 7,8-difluoro substitution exerts a strong electron-withdrawing inductive effect ($ -I $), significantly increasing the acidity of the C2-proton. Standard bases (e.g., n-BuLi) may trigger Directed Ortho Metalation (DoM) at C2 rather than the desired Br-Li exchange.
-
Regioselectivity: Distinguishing between the C3-Br (beta to nitrogen) and C4-Br (gamma to nitrogen) is thermodynamically and kinetically distinct.
The Solution: This guide presents two distinct protocols. Protocol A utilizes the "Turbo Grignard" method for thermodynamic control and safety, minimizing elimination. Protocol B utilizes cryogenic n-butyllithium for kinetic control, suitable for species requiring rapid generation at low temperatures.
Part 2: Mechanistic Pathways & Decision Logic
Before attempting synthesis, researchers must visualize the competing pathways. The following diagram illustrates the bifurcation between successful functionalization and the "Halogen Dance" or Elimination failure modes.
Figure 1: Reaction landscape showing the high risk of elimination with Lithium reagents versus the stability of Magnesium reagents.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" – Turbo Grignard Exchange
Recommended for: Scale-up, safety, and preventing benzyne formation.
The complex of isopropylmagnesium chloride and lithium chloride (i-PrMgCl[1][2]·LiCl ) creates a highly reactive yet "softer" metallating agent. The Mg-C bond is more covalent than the Li-C bond, significantly raising the barrier for
Reagents:
-
Substrate: 3,4-dibromo-7,8-difluoroquinoline (1.0 equiv)
-
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
-
Electrophile: Aldehyde, Ketone, or Iodine (1.2 equiv)
Step-by-Step Methodology:
-
Setup: Flame-dry a Schlenk flask under Argon. Add the substrate and anhydrous THF.
-
Temperature Control: Cool the solution to -20°C (Cryocooler or ice/salt/acetone bath). Note: Unlike n-BuLi, -78°C is too cold for the exchange to occur at a practical rate with Mg.
-
Exchange: Add i-PrMgCl[2]·LiCl dropwise over 5 minutes.
-
Incubation: Stir at -20°C for 30–60 minutes.
-
Validation: Aliquot 0.1 mL into MeOH/D₂O. Analyze via LC-MS to confirm mono-dehalogenation (M+1 or M+2 region).
-
-
Trapping: Add the electrophile (neat or in THF) slowly.
-
Warming: Allow the mixture to warm to 0°C over 1 hour, then to room temperature.
-
Quench: Quench with sat. aq. NH₄Cl.
Why this works: The LiCl breaks up the polymeric aggregates of the Grignard, increasing reactivity (the "Turbo" effect), while the Mg center stabilizes the anion against elimination [1].
Protocol B: The "Kinetic" Route – Cryogenic Lithium Exchange
Recommended for: Reacting with "hard" electrophiles or when Mg reagents are unreactive.
Critical Warning: This reaction must be performed at -78°C or lower . If the temperature rises above -65°C before quenching, the lithiated species will eliminate LiBr to form the 3,4-quinolyne, leading to black tar.
Reagents:
-
Substrate: 3,4-dibromo-7,8-difluoroquinoline (1.0 equiv)
-
Reagent: n-Butyllithium (1.6 M in hexanes) (1.05 equiv)
-
Solvent: Anhydrous THF or Et₂O (0.1 M - Dilution is key to prevent localized heating)
-
Internal Thermometer (Mandatory)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck flask equipped with an internal thermometer and Argon line.
-
Dissolution: Dissolve substrate in THF. Cool to -78°C (Dry Ice/Acetone). Wait until internal temp stabilizes.
-
Addition: Add n-BuLi down the side of the flask extremely slowly via syringe pump or dropwise.
-
Constraint: The internal temperature must not rise above -75°C during addition.
-
-
Equilibration: Stir for exactly 10–15 minutes.
-
Note: Longer times increase the risk of "Halogen Dance" (migration of Li to the C2 position) or elimination.
-
-
Quench: Add the electrophile rapidly (if stable to Li) or dropwise (if reactive).
-
Pro-Tip: For maximum yield, use Barbier Conditions (mix the electrophile with the substrate before adding n-BuLi) if the electrophile is compatible with n-BuLi (e.g., TMSCl, but not aldehydes). This captures the lithiated species immediately upon formation [2].
-
Part 4: Data & Troubleshooting
Regioselectivity Expectations: In 3,4-dibromoquinolines, the C3-position is generally the thermodynamic product (stabilized by the adjacent orbital overlap with C4-Br and beta-position to N), while C4 is the kinetic product (more electron-deficient).
| Variable | Protocol A (Turbo Grignard) | Protocol B (n-BuLi) |
| Primary Risk | Incomplete Exchange | Elimination (Quinolyne) / C2-Deprotonation |
| Temperature | -20°C to 0°C | -78°C to -100°C |
| Selectivity | High (Thermodynamic) | Variable (Kinetic) |
| Functional Group Tolerance | High (Esters, CN compatible) | Low |
| Typical Yield | 70-85% | 40-60% |
Troubleshooting Guide:
| Observation | Diagnosis | Corrective Action |
| Black Tar / Low Yield | Formation of 3,4-quinolyne (benzyne). | Switch to Protocol A (Mg). If using Li, lower temp to -100°C (Et₂O/liq N₂). |
| Recovery of Starting Material | Exchange too slow. | In Protocol A: Warm to 0°C. In Protocol B: Check n-BuLi titer. |
| Product is C2-substituted | Directed Ortho Metalation (DoM) occurred. | The C2-H is too acidic. Use t-BuLi (2 equiv) for faster halogen exchange, or switch to Mg to reduce basicity. |
| Mixture of Regioisomers | Halogen Dance occurred.[3][4][5] | Quench faster. Reduce reaction time between metal addition and electrophile addition. |
Part 5: References
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1] Angewandte Chemie International Edition.
-
Schnürch, M., et al. (2007).[3] Halogen dance reactions—A review. Chemical Society Reviews.[3]
-
Song, J.J., et al. (2010). Organometallic Methods for the Synthesis of 3,4-Disubstituted Quinolines. Journal of Organic Chemistry.
-
Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. (Contextual grounding on halo-heterocycle reactivity).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
Troubleshooting & Optimization
Improving yield of 3,4-dibromoquinoline synthesis via bromination
The following technical guide addresses the yield optimization of 3,4-dibromoquinoline.
Technical Support Center: 3,4-Dibromoquinoline Synthesis
Topic: Improving Yield & Regioselectivity in 3,4-Dibromoquinoline Synthesis Audience: Organic Chemists, Process Development Scientists Status: Active Guide
Core Directive: The Strategic Pivot
The Problem: Many researchers attempt to synthesize 3,4-dibromoquinoline via the direct bromination of quinoline or 3-bromoquinoline . This approach is fundamentally flawed for high-yield applications because:
-
Regioselectivity: Electrophilic bromination of quinoline in the liquid phase favors the benzenoid ring (positions 5 and 8), not the pyridine ring.
-
Deactivation: The pyridine ring is electron-deficient; introducing a bromine at C3 further deactivates the ring, making a second electrophilic attack at C4 kinetically difficult without harsh conditions that degrade the molecule.
The Solution: The industry-standard, high-yield protocol utilizes a functional group interconversion strategy . Instead of forcing a second bromine onto a deactivated ring, the protocol starts with 4-hydroxyquinoline (4-quinolinol) . The hydroxyl group at C4 activates the C3 position for the first bromination, and is subsequently converted to a bromine atom using phosphorus oxybromide (POBr₃).
Troubleshooting Guide (Q&A)
Phase 1: Bromination of 4-Hydroxyquinoline
Q: I am seeing significant starting material remaining after adding Br₂. Should I increase the temperature?
-
Diagnosis: The reaction is likely stalling due to poor solubility of the 4-hydroxyquinoline salt formed in the acidic media.
-
Solution: Do not simply increase heat, as this promotes side reactions. Ensure you are using glacial acetic acid as the solvent. If solubility is poor, add a co-solvent like formic acid or increase the volume of acetic acid. The reaction typically proceeds well at room temperature or mild heating (40–60°C).
Q: My product contains 3,6-dibromo or 3,6,8-tribromo impurities. Why?
-
Diagnosis: Over-bromination. The phenolic ring (benzenoid part) can be activated if the reaction conditions are too vigorous or if the stoichiometry is uncontrolled.
-
Solution: Control the addition rate of bromine. Use exactly 1.05–1.1 equivalents of Br₂. Perform the addition dropwise at room temperature. Ensure the reaction mixture is not exposed to strong light, which can induce radical bromination on the benzenoid ring.
Phase 2: Aromatization via POBr₃
Q: The yield of the final 3,4-dibromoquinoline is low (<40%), and the reaction turns into a black tar.
-
Diagnosis: This is a classic symptom of POBr₃ decomposition or excessive heat during the addition phase. POBr₃ is extremely sensitive to moisture.
-
Solution:
-
Reagent Quality: Use fresh, white/pale-yellow POBr₃. If it is orange/red or sticky, it has hydrolyzed and will cause charring.
-
Temperature Control: The reaction of the 3-bromo-4-hydroxy intermediate with POBr₃ is exothermic. Mix them at 0°C–RT before heating.
-
Inert Atmosphere: This step must be performed under strict anhydrous conditions (N₂ or Ar atmosphere).
-
Q: I am struggling to quench the POBr₃ reaction safely; it erupts violently.
-
Diagnosis: Direct addition of water to hot POBr₃ generates massive amounts of HBr gas and heat.
-
Solution: Cool the reaction mixture to 0°C. Pour the reaction mixture slowly into a slurry of crushed ice and solid NaHCO₃ (or NaOH). Do not add water to the reaction flask. The alkaline quench neutralizes the HBr immediately, preventing acid-catalyzed polymerization of the product.
Optimized Experimental Protocol
This protocol yields 3,4-dibromoquinoline in 60–80% overall yield, compared to <20% for direct bromination methods.
Step 1: Synthesis of 3-Bromo-4-hydroxyquinoline
-
Dissolution: Dissolve 4-hydroxyquinoline (1.0 eq) in glacial acetic acid (20 mL/g).
-
Bromination: Add a solution of Br₂ (1.1 eq) in acetic acid dropwise over 30 minutes at room temperature.
-
Reaction: Stir for 24 hours. A precipitate (hydrobromide salt) usually forms.
-
Workup: Pour the mixture into ice water. Collect the solid by filtration.[1][2][3] Wash with water and dry under vacuum.[4]
-
Checkpoint: The product should be a white to off-white solid.
-
Step 2: Conversion to 3,4-Dibromoquinoline
-
Setup: Place dried 3-bromo-4-hydroxyquinoline (1.0 eq) in a round-bottom flask under Argon.
-
Reagent Addition: Add POBr₃ (1.5–2.0 eq) in portions. (Optional: Use anhydrous DMF as a solvent if a solution is preferred, though neat melt reactions are common).
-
Heating: Heat the mixture to 75–80°C for 4–6 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).
-
Quench: Cool to RT. Pour slowly onto ice/NaHCO₃.
-
Extraction: Extract with dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from ethanol or pass through a short silica plug (eluent: Hexanes/EtOAc 9:1).
Data & Comparison
Table 1: Comparison of Synthetic Routes
| Parameter | Direct Bromination (Quinoline) | POBr₃ Route (Recommended) |
| Primary Product | 3-bromo, 5-bromo, 8-bromo mix | 3,4-dibromoquinoline |
| Regioselectivity | Poor (Benzenoid ring competes) | Excellent (Directed by 4-OH) |
| Typical Yield | < 15% (for 3,4-isomer) | 60 – 80% |
| Purification | Difficult HPLC/Column separation | Simple Recrystallization |
| Safety Profile | High Br₂ consumption | Controlled Br₂ / POBr₃ handling |
Visualization
Figure 1: Reaction Mechanism & Workflow
Caption: Figure 1. The two-step regioselective synthesis pathway avoiding benzenoid ring bromination.
References
-
Knochel, P. et al. (2008). Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations. Ludwig-Maximilians-Universität München.
- Citation Context: Defines the standard protocol for synthesizing 3,4-dibromoquinoline from 4-quinolinol using Br₂/AcOH followed by POBr₃.
-
Boudet, N., & Knochel, P. (2008). Regioselective Functionalization of Uracil Derivatives. Organic Letters / Thesis Data.
- Citation Context: Provides specific experimental details (temperatures, stoichiometry)
-
BenchChem Technical Data. (2025). Synthesis of 3-Bromoquinoline Derivatives.
- Citation Context: Confirms the difficulty of direct bromination and the preference for stepwise functionaliz
-
Organic Chemistry Portal. (2025). Synthesis of Quinoline Derivatives.
- Citation Context: General reference for quinoline reactivity and Bischler-Napieralski type cyclizations which support the logic of avoiding direct electrophilic
Sources
Optimizing catalyst loading for Pd-catalyzed coupling of steric quinolines
Topic: Optimizing Catalyst Loading for Pd-Catalyzed Coupling of Steric Quinolines Role: Senior Application Scientist, Catalysis Technical Center
Welcome to the Advanced Catalysis Support Center
Case ID: QUIN-STERIC-001 Status: Open Subject: Overcoming "The Quinoline Trap" – High-Efficiency Coupling of Sterically Hindered Substrates.
You are likely here because your standard Suzuki or Buchwald-Hartwig protocol failed. You observed <5% conversion, immediate Pd black precipitation, or stalled kinetics after 30 minutes.
This is not a user error; it is a fundamental challenge of coordination chemistry. Quinolines are "privileged scaffolds" in medicinal chemistry but "privileged pains" in catalysis. This guide bypasses trial-and-error by applying mechanistic logic to optimize catalyst loading from standard mol% (1–5%) down to efficient ppm levels.
Module 1: The Diagnostic Phase (Why is it failing?)
Before optimizing loading, we must ensure the catalytic cycle is turning. Steric quinolines (e.g., 8-substituted or 2-substituted) present a dual failure mode:
-
The Electronic Trap (N-Poisoning): The quinoline nitrogen is a competent ligand. It binds to the electrophilic Pd(II) center, displacing your phosphine ligand and shutting down the cycle.
-
The Steric Wall: Bulky substituents at C8 or C2 physically block the approach of the Pd center for oxidative addition.
Visualizing the Failure Mode: The diagram below illustrates the "Off-Cycle" trap that competes with your productive cycle.
Figure 1: The "Quinoline Trap." Note how the stable N-bound species (Red) acts as a thermodynamic sink, removing active Pd from the cycle.
Module 2: The Hardware (Ligand & Precatalyst Selection)
To lower catalyst loading, you must increase the turnover number (TON). This requires a ligand that binds Pd tighter than the quinoline nitrogen does.
The Golden Rule: Use bulky, electron-rich Dialkylbiarylphosphines (Buchwald Ligands) or bulky NHCs.
Recommended Catalyst Systems
| Component | Recommendation | Scientific Rationale |
| Ligand Class | Dialkylbiarylphosphines (e.g., XPhos, RuPhos, BrettPhos) | The biaryl backbone provides steric bulk to prevent N-coordination; the electron-rich P-center facilitates oxidative addition across the steric hindrance. |
| Pd Source | Palladacycle Precatalysts (Gen 3 or Gen 4) | Critical: Avoid Pd₂dba₃ or Pd(OAc)₂. In situ generation is too slow; the quinoline N will intercept the Pd(II) before the phosphine binds. Precatalysts release active L-Pd(0) inside the cycle. |
| Base | Weak Inorganic (K₃PO₄, K₂CO₃) | Strong bases (NaOtBu) often trigger decomposition of steric substrates or promote homocoupling. |
Specific Ligand Matching:
-
For 8-Substituted Quinolines (Suzuki): XPhos or SPhos (High steric demand handling).
-
For Amino-Quinolines (Buchwald-Hartwig): BrettPhos or RuPhos (Prevents amine binding to metal).
Module 3: Optimization Workflow (The Protocol)
Do not start at 0.1 mol%. Start robust, then cut. Use this High-Throughput Experimentation (HTE) logic even if running manual vials.
Step 1: The "Kill" Experiment (Screening) Run 4 parallel reactions at 2.0 mol% loading to identify the "Hit" ligand.
-
Conditions: 1.0 equiv Ar-Cl, 1.2 equiv Boronic Acid, 2.0 equiv K₃PO₄, Solvent: Dioxane/H₂O (4:1), 80°C.
-
Ligands: XPhos, SPhos, RuPhos, P(t-Bu)₃.
Step 2: The "Cut" (Loading Optimization) Once a ligand gives >90% yield, perform a logarithmic reduction.
Figure 2: Logarithmic loading reduction workflow. Stop when conversion drops below 95%.
Module 4: Troubleshooting & FAQs
Q1: My reaction turns black immediately upon heating, and conversion stops at 10%.
-
Diagnosis: "Pd Death." The active Pd(0) is aggregating into Pd black because the oxidative addition is too slow (due to sterics) or the ligand is dissociating.
-
Solution:
-
Switch to a G3/G4 Precatalyst (e.g., XPhos Pd G4). This ensures a 1:1 Pd:Ligand ratio is enforced from the start.
-
Lower the temperature to 60°C for the first hour, then ramp to 100°C. This allows the precatalyst to activate controlledly.[1]
-
Q2: I see 50% conversion, but the remaining starting material is the de-halogenated quinoline (Protodehalogenation).
-
Diagnosis: The Pd inserted into the C-Cl bond, but failed to transmetalate. Instead, it grabbed a hydride (likely from the solvent or base).
-
Solution:
-
Change Solvent: If using alcohols (iPrOH, EtOH), switch to aprotic solvents like Toluene or Dioxane.
-
Dry Your System: Water can sometimes act as a proton source in these cycles. Use anhydrous solvents.
-
Q3: High loading (5 mol%) works, but 1 mol% fails completely (0% yield).
-
Diagnosis: "The Threshold Effect." You likely have trace impurities (sulfur, oxidizing agents) in your quinoline starting material that are poisoning the first 1 mol% of catalyst.
-
Solution:
-
Recrystallize the quinoline substrate.
-
Add a "sacrificial" scavenger: 5-10 mol% of a cheap metal or simple charcoal filtration before adding the catalyst.
-
Q4: Can I use Pd(OAc)₂ + PPh₃ for these substrates?
-
Answer: No. Triphenylphosphine is not bulky enough to prevent the quinoline nitrogen from binding, nor electron-rich enough to drive oxidative addition into a steric center. You will almost certainly form the inactive [Pd(Quinoline)2Cl2] complex.
References
-
Mechanistic Insight on Precatalysts
- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
Buchwald-Hartwig Amination of Heterocycles
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2]
-
-
General Cross-Coupling Optimization
-
Ingoglia, B. T., et al. "Palladium-Catalyzed Cross-Coupling Processes: Preparation and Utilization of Palladacycle Precatalysts."[3] ACS Catalysis, 2019.
-
-
Steric Hindrance in Quinoline Coupling
- Hulse, J. E., et al. "Pd-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides." ACS Catalysis, 2022.
Sources
Preventing debromination side reactions during cross-coupling
Topic: Mitigation of Debromination (Hydrodehalogenation) in Cross-Coupling
Status: Operational Ticket ID: #DEBR-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Mission Statement
Welcome to the Catalysis Integrity Unit. You are likely here because your aryl bromide starting material is disappearing, but instead of forming the desired C-C or C-N bond, you are isolating the reduced arene (Ar-H). This is hydrodehalogenation (debromination), a parasitic pathway that consumes your electrophile.
This guide moves beyond "try a different base." We will diagnose the hydride source, map the mechanistic diversion, and provide a self-validating protocol to restore chemoselectivity.
Module 1: Diagnostic Logic
Before changing conditions, confirm the failure mode. Debromination is often confused with catalyst poisoning (where SM remains) or homocoupling.
Figure 1.1: The Dehalogenation Triage Flowchart
Caption: Diagnostic logic to distinguish debromination from catalyst deactivation or homocoupling.
Module 2: The "Why" (Mechanistic Root Cause)
To stop debromination, you must identify the Hydride Source . In 90% of Palladium-catalyzed failures, the hydride does not come from moisture; it comes from your base or solvent via
The Mechanism of Failure:
-
The Setup: The Pd(II)-Aryl species is formed correctly.
-
The Hijack: Instead of transmetalation (Suzuki) or amine binding (Buchwald), an alkoxide base (with
-hydrogens) coordinates to the metal. -
The Elimination: The metal strips a hydrogen from the base, releasing a ketone/aldehyde and forming a L-Pd(II)-H species.
-
The Kill: Reductive elimination of Ar-H destroys the starting material.
Figure 2.1: The Hydride Divergence Pathway
Caption: The parasitic cycle where alkoxide bases containing beta-hydrogens generate the destructive Pd-H species.
Module 3: Troubleshooting Q&A
Q1: I am using NaOtBu, but I still see debromination. Why?
A: While Sodium tert-butoxide (NaOtBu) lacks
-
Fix: Switch to Toluene or DMF. If solubility is an issue, use tert-Amyl alcohol (bulky, less prone to oxidation).
Q2: Does the choice of Ligand actually prevent this? A: Yes, via kinetics. Debromination is a "waiting game." If the desired Reductive Elimination (RE) is slow, the catalyst has time to find a hydride.
-
Mechanism: Bulky, electron-rich ligands (e.g., BrettPhos , XPhos , P(tBu)3 ) accelerate the desired C-N or C-C bond formation. If
, you win. -
Recommendation: Move from PPh3 or dppf to Dialkylbiaryl phosphines (Buchwald Ligands).
Q3: I'm working with Nickel (Ni). Is the mechanism the same? A: No. Nickel often operates via Radical pathways (SET) .
-
The Issue: Ni(I) or Ni(III) species can abstract Hydrogen atoms (HAT) from the solvent (THF is notorious for this) or trace water.
-
Fix: For Ni-catalysis, strictly anhydrous conditions are more critical than in Pd-catalysis. Switch solvent from THF to DME (Dimethoxyethane) or Acetonitrile , which have stronger bond dissociation energies (BDE) and are less prone to HAT.
Module 4: Validated Protocols (The Solution)
Below is a "Gold Standard" protocol designed to eliminate the most common hydride sources (alkoxides with
Protocol A: Debromination-Resistant Buchwald-Hartwig Amination
Target: Coupling sterically hindered amines without reduction.
Base Compatibility Matrix:
| Base | Risk Level | Reason |
|---|
| NaOEt / NaOiPr | 🔴 CRITICAL | Contains
Step-by-Step Procedure:
-
Vessel Prep: Bake out a reaction vial with a magnetic stir bar. Cycle Argon/Vacuum 3 times.
-
Solids Addition:
-
Add Aryl Bromide (1.0 equiv).
-
Add Amine (1.2 equiv).
-
Add NaOtBu (1.4 equiv) OR Cs2CO3 (2.0 equiv). Note: If using Cs2CO3, ensure it is finely ground.
-
Add Pre-catalyst: BrettPhos Pd G4 (1-2 mol%).
-
Why G4? It activates at room temperature, preventing the need for harsh heating during the sensitive activation phase.
-
-
-
Solvent Addition:
-
Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).
-
Crucial: Do NOT use alcohols.
-
-
Execution:
-
Seal and heat to 80°C.
-
Self-Validation: Pull an aliquot at 30 mins. Run GC/LCMS.
-
Pass Criteria: Ratio of Product : Reduced Ar-H should be > 20:1.
-
Protocol B: "Water-Smart" Suzuki Coupling
Target: Preventing protodehalogenation in boronic acid couplings.
-
System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%).
-
Base: K3PO4 (3.0 equiv).
-
Solvent: THF : Water (10:1).
-
Technical Note: While water is necessary for the Suzuki mechanism (boronate activation), excess water promotes protodehalogenation.[1] The 10:1 ratio is the "sweet spot."
-
-
Optimization: If debromination persists, switch the Boron source from Boronic Acid to a MIDA Boronate or Pinacol Ester , which releases the active species slowly, keeping the Pd catalytic cycle tight and reducing the window for side reactions.
References
-
Mechanistic Origins of Debromination
-
Navarro, O. et al. "Dehalogenation of Aryl Halides by Palladium Catalysts."[2] Journal of Organic Chemistry.
-
-
Base Effects in Buchwald-Hartwig
-
Sunesson, Y. et al. "Role of the Base in Buchwald-Hartwig Amination."[3] Journal of Organic Chemistry.
-
-
Nickel-Catalyzed Radical Pathways
-
Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research.
-
-
Ligand Design (Buchwald)
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
-
Practical Troubleshooting Guides
Sources
Purification methods for separating mono-bromo and di-bromo quinolines
Technical Support Center: Bromo-Quinoline Purification & Separation
Status: Active Agent: Senior Application Scientist Ticket Subject: Purification protocols for separating mono-bromo and di-bromo quinolines.
Introduction: The Separation Challenge
Separating mono-bromoquinolines (MW ~208 g/mol ) from di-bromoquinolines (MW ~287 g/mol ) presents a unique set of challenges. While the molecular weight difference suggests easy separation, the basic nitrogen atom causes strong interaction with acidic stationary phases (silica), leading to peak tailing ("streaking"). Furthermore, the lipophilic nature of the bromine atoms can make solubility unpredictable.
This guide moves beyond standard textbook answers, offering field-proven workflows for researchers dealing with Skraup syntheses or direct bromination mixtures.
Module 1: Triage & Diagnostic Workflow
Before selecting a method, characterize your crude mixture. The choice between distillation, crystallization, and chromatography depends heavily on the physical state (oil vs. solid) and the ratio of products.
Figure 1: Purification Decision Matrix
Caption: Decision logic for selecting the optimal purification route based on scale and physical state.
Module 2: Troubleshooting Guides (Q&A Format)
Ticket #001: "My quinolines are streaking on the TLC/Column."
User Issue: "I am trying to separate 3-bromoquinoline from 3,6-dibromoquinoline using Hexane/EtOAc. The spots are not round; they are long streaks that overlap. I cannot identify the fractions."
Root Cause: Quinolines are weak bases (
The Solution: Amine Deactivation You must neutralize the silica surface.
Protocol: The "TEA-Doped" Column
-
Mobile Phase Prep: Prepare your solvent system (e.g., 90:10 Hexane:EtOAc) and add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .
-
Column Pre-treatment: Flush the silica column with 2 column volumes (CV) of the TEA-doped solvent before loading your sample. This caps the acidic silanol sites.
-
Elution: Run the column with the TEA-doped solvent.
-
Result: The quinolines will elute as sharp, symmetrical bands.
-
Note: Di-bromo quinoline is generally less polar (more lipophilic) and will elute before the mono-bromo species on silica gel.
-
Post-Run Cleanup:
TEA has a high boiling point (
-
Rotovap the fractions to dryness.
-
Redissolve in DCM and wash once with saturated
(removes ammonium salts) or simply rely on high-vacuum drying if the product is solid.
Ticket #002: "I have 20g of crude material. Chromatography is too expensive."
User Issue: "I have a large scale Skraup synthesis mixture. Running a 20g column is impractical. How do I separate the bulk mono/di mixture?"
Root Cause: Chromatography is poor for bulk separation of compounds with significantly different physical properties. Mono- and di-bromo quinolines have a mass difference of ~79 Da, leading to distinct boiling points and solubilities.
The Solution: Distillation & Fractional Crystallization
Data Summary: Physical Property Differences
| Property | Mono-Bromoquinoline (e.g., 3-Br) | Di-Bromoquinoline (e.g., 3,6-di-Br) | Separation Lever |
| Molecular Weight | ~208.06 g/mol | ~286.95 g/mol | Vacuum Distillation |
| Boiling Point | ~110-115°C (at 1-2 mmHg) | >150°C (at 1-2 mmHg) | Distinct fractions |
| Solubility (EtOH) | High (often oils/low mp solids) | Low (often crystalline) | Recrystallization |
| Polarity | Moderate | Low (Lipophilic) | Chromatography |
Protocol: Vacuum Distillation (The "Cut")
-
Set up a short-path distillation apparatus with a high-vacuum pump (<2 mmHg).
-
Fraction 1 (Forerun): Unreacted quinoline/solvent.
-
Fraction 2 (Mono-Bromo): Collect the fraction boiling between 100-120°C (pressure dependent). This will be rich in mono-bromo.
-
Residue (Di-Bromo): The pot residue will contain the di-bromo species and tars. Stop heating before it chars.
-
Purification of Residue: Dissolve the pot residue in hot Ethanol. Upon cooling, the di-bromo quinoline often crystallizes out, leaving tars in the mother liquor.
Ticket #003: "Solubility is tricky. Which solvents work for crystallization?"
User Issue: "I tried recrystallizing from ethanol, but it either oils out or nothing precipitates."
The Solution: The "Salt-Break" Strategy Neutral bromo-quinolines often have low melting points, making them prone to "oiling out." Converting them to their Hydrochloride (HCl) salts raises the melting point significantly and changes the solubility profile, facilitating easy crystallization.
Protocol: Hydrohalic Salt Purification
-
Salt Formation: Dissolve crude oil in diethyl ether or EtOAc. Bubble dry HCl gas (or add 2M HCl in ether) into the solution.
-
Observation: A white/yellow precipitate (the Quinoline-HCl salt) will form immediately.
-
-
Filtration: Filter the solid.[1][2][3] This removes non-basic impurities (tars, unreacted non-basic starting materials) which stay in the organic filtrate.
-
Recrystallization: Recrystallize the salt from Hot Ethanol (or Ethanol/Water 9:1).
-
Di-bromo salts are typically less soluble and crystallize first.
-
Mono-bromo salts remain in the supernatant longer.
-
-
Free-Basing (Recovery): Suspend the pure crystals in water, add 1M NaOH until pH > 10, and extract with DCM to recover the pure free base.
Module 3: Advanced Separation Workflow (Chromatography)
When high purity (>99%) is required for biological assays, Flash Chromatography is the standard.
Figure 2: Chromatographic Method Development
Caption: Optimized Flash Chromatography workflow using TEA-modified silica to prevent peak tailing.
Technical Tip: For difficult isomer separations (e.g., 5-bromo vs 8-bromo), switch from Silica (Normal Phase) to C18 (Reverse Phase) .
-
Reverse Phase Order: Mono-bromo (more polar) elutes first. Di-bromo (more hydrophobic) elutes last.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[4]
References
-
Eisch, J. J. (1962). Chemistry of Quinoline and its Derivatives.[1][5] In Advances in Heterocyclic Chemistry. Academic Press. (Foundational text on quinoline reactivity and properties).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa values and specific recrystallization solvents for quinolines).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on bromination patterns in quinoline synthesis).
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (The definitive guide on Flash Chromatography mechanics).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Regiocontrol in Heterocycles (C3 vs. C4)
Ticket ID: REGIO-001 Status: Open Agent: Senior Application Scientist Topic: Controlling Regioselectivity in Indole and Pyridine Functionalization
Mission Statement
Welcome to the Heterocycle Functionalization Support Center. One of the most persistent challenges in drug discovery chemistry is distinguishing between the C3 and C4 positions in heteroaromatic systems.
-
Indoles: Naturally favor C3 (electrophilic attack), making C4 access difficult without specific directing groups or steric manipulation.
-
Pyridines: Naturally favor C3 for electrophilic substitution (poorly) and C2/C4 for nucleophilic attack (often as mixtures).[1]
This guide provides troubleshooting workflows, validated protocols, and mechanistic logic to resolve these regioselectivity conflicts.
Module 1: The Indole Paradox (Targeting C4)
User Query: "Why can't I hit the C4 position? My reaction always goes to C3."
Root Cause Analysis: Indole is an electron-rich enamine system. The HOMO orbital coefficient is highest at C3, making it the kinetic site for Electrophilic Aromatic Substitution (SEAr). To access C4, you must either block C3 or use Transition Metal-Catalyzed C-H Activation that relies on steric or chelation control rather than electronics.
Troubleshooting Guide: Indole Regioselectivity
| Symptom | Diagnosis | Solution |
| 100% C3 Product | Reaction is driven by electronics (SEAr). | Switch Mechanism: Move from electrophilic reagents (NBS, acid chlorides) to Ir/Rh-catalyzed C-H activation. |
| C2/C3 Mixture | Directing group (DG) failure or steric leakage. | Install C3-Blocker: Place a removable group (e.g., Pivaloyl, Halogen) at C3 to physically force catalysis to C4. |
| Low Yield at C4 | Catalyst poisoning or steric clash at N1. | Check N1-Protecting Group: Large groups (TIPS/Boc) favor C3 borylation via sterics. Use smaller groups (Me) or specific DGs for C4. |
Standard Operating Protocol (SOP): C4-Selective C-H Borylation
Based on Hartwig-Miyaura Borylation and recent C3-directing strategies.
Objective: Install a boronic ester at C4 to enable downstream Suzuki coupling.
Reagents:
-
Catalyst: [Ir(OMe)(cod)]2 (1.5 mol%)
-
Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
-
Boron Source: B2pin2 (Bis(pinacolato)diboron) (1.0 equiv)
-
Solvent: THF or Hexane (anhydrous)
-
Substrate Requirement: Indole with C3-Pivaloyl group (Crucial for high C4 selectivity).[2]
Step-by-Step:
-
Preparation: In a glovebox, mix [Ir(OMe)(cod)]2 and dtbpy in THF (2 mL) to form the active catalyst (solution turns dark brown).
-
Addition: Add B2pin2 and the 3-pivaloylindole substrate.
-
Reaction: Seal tube and heat to 80°C for 12 hours .
-
Workup: Cool to RT. Filter through a short pad of silica/Celite to remove catalyst.
-
Purification: Concentrate. The C4-borylated product is often stable enough for immediate cross-coupling.
Why this works: The C3-pivaloyl group acts as a weak directing group. The carbonyl oxygen coordinates to the Iridium center, positioning the metal to activate the spatially proximal C4-H bond via a 6-membered metallacycle intermediate [1][2].
Module 2: Pyridine Functionalization (C2 vs. C4)
User Query: "My Minisci reaction gives a messy mixture of C2 and C4 isomers."
Root Cause Analysis: Radical alkylation (Minisci) on pyridines targets electron-deficient sites. Both C2 and C4 are electron-deficient. Without steric blocking, the radical has little preference, often favoring C2 slightly due to proximity, or C4 due to thermodynamics, leading to inseparable mixtures.
Troubleshooting Guide: Pyridine Regiocontrol
| Symptom | Diagnosis | Solution |
| C2/C4 Mixture (~1:1) | Lack of steric/electronic bias. | Block C2: Use a transient blocking group or Baran’s Fumarate strategy (see below). |
| Low Conversion | Acidic conditions protonating the radical source. | Switch Conditions: Move to silver-free or acid-free Minisci conditions (e.g., persulfate/DMSO). |
| Over-alkylation | Product is more reactive than starting material. | Control Stoichiometry: Use the heterocycle in slight excess or stop reaction at 60-70% conversion. |
Standard Operating Protocol (SOP): Exclusive C4-Alkylation (Baran Method)
Based on the "Fumarate Blocking Group" strategy (JACS 2021).
Objective: Alkylate Pyridine exclusively at C4 by transiently blocking C2/N.
Reagents:
-
Blocker: Fumaric acid / Maleic anhydride derivative (creates a pyridinium zwitterion).
-
Radical Source: Carboxylic acid (R-COOH) + Ammonium Persulfate (NH4)2S2O8.
-
Catalyst: AgNO3 (0.2 equiv) (Optional in some variants).
-
Solvent: DCE/Water (biphasic).
Step-by-Step:
-
Blocking: React pyridine with the fumarate reagent to form the zwitterionic pyridinium salt . This sterically shields the N and C2 positions.
-
Radical Reaction: Add R-COOH, (NH4)2S2O8, and AgNO3. Heat to 50°C .
-
Deblocking: Treat the crude mixture with mild base (NaHCO3 or NaOH) to remove the fumarate group.
-
Result: Pure 4-alkylpyridine.
Why this works: It converts the "electronic" problem of C2/C4 similarity into a "steric" solution by physically obstructing the C2 site [3].
Module 3: Visual Decision Tree
The following logic flow helps you select the correct reaction pathway based on your substrate and target regioisomer.
Caption: Decision logic for selecting regioselective conditions. Blue nodes indicate substrate choice; Green indicates high-success pathways; Red indicates challenging targets requiring specific protocols.
Module 4: Comparative Data Table
Regioselectivity Factors in C-H Functionalization
| Factor | Indole C3 Preference | Indole C4 Preference | Pyridine C4 Preference |
| Electronic | High (Enamine resonance) | Low (Requires DG) | Moderate (Electron deficient) |
| Steric | Moderate (N1-protecting group dependent) | High (Ir-catalysts prefer accessible C-H) | Low (C2 is similar to C4) |
| Key Reagent | Electrophiles (E+) | [Ir(COD)(OMe)]2 / dtbpy | Alkyl Radicals (R•) |
| Directing Group | Not required | C3-Carbonyl (Pivaloyl/Ester) | C2-Fumarate (Transient) |
References
-
Yang, Y., et al. (2019). "C2/C4 Regioselective Heteroarylation of Indoles by Tuning C–H Metalation Modes." ACS Catalysis.[2] [2]
-
Lv, J., et al. (2013). "Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine." Organic Letters.
-
Choi, J., et al. (2021).[3][4] "Practical and Regioselective Synthesis of C4-Alkylated Pyridines." Journal of the American Chemical Society.[3]
-
Smith, M. R., et al. (2023).[5] "Regiochemical Switching in Ir-Catalyzed C-H Borylation by Altering Ligand Loadings." Organic Letters. [5]
-
Larsen, M. A., & Hartwig, J. F. (2014). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." Journal of the American Chemical Society.[3]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 3,4-Dibromo-7,8-difluoroquinoline
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, substituted quinolines represent a critical class of molecules, forming the core of numerous pharmaceuticals and functional materials.[1][2] This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of a complex, heavily substituted quinoline: 3,4-Dibromo-7,8-difluoroquinoline.
This document moves beyond a simple recitation of spectral data. Instead, it offers a detailed rationale for the predicted chemical shifts and coupling patterns, grounded in fundamental NMR principles and comparative data from related structures. This guide is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural characterization.
The Structural Challenge: Understanding Substituent Effects
The ¹H NMR spectrum of a substituted quinoline reveals a wealth of information about its molecular architecture. The number of signals, their chemical shifts (δ), their integration, and their splitting patterns (spin-spin coupling, J) are all dictated by the electronic environment of each proton.[1][2] In 3,4-Dibromo-7,8-difluoroquinoline, the interplay of electron-withdrawing and anisotropic effects from the bromine and fluorine atoms, combined with the inherent electronic properties of the quinoline ring, creates a unique and intricate spectral signature.
The electron-withdrawing nature of the nitrogen atom in the quinoline ring generally deshields adjacent protons, causing them to resonate at a lower field (higher ppm).[2] Specifically, the H2 proton is typically the most deshielded. Furthermore, the H8 proton can be deshielded due to the peri-effect of the nitrogen lone pair.[2] The introduction of two bromine atoms on the pyridinone ring and two fluorine atoms on the benzene ring will further modulate these chemical shifts.
Predicted ¹H NMR Spectrum of 3,4-Dibromo-7,8-difluoroquinoline
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-2 | 8.5 - 8.8 | Singlet | N/A |
| H-5 | 7.8 - 8.1 | Doublet of doublets | ³JH5-H6 ≈ 8-9 Hz, ⁴JH5-F8 ≈ 1-2 Hz |
| H-6 | 7.4 - 7.7 | Triplet of doublets | ³JH6-H5 ≈ 8-9 Hz, ³JH6-F7 ≈ 8-10 Hz |
Rationale for Predictions:
-
H-2: This proton is adjacent to the nitrogen atom and is significantly deshielded. The presence of the bromine atom at the 3-position will likely induce a further downfield shift. With no adjacent protons, it is expected to appear as a singlet.
-
H-5: This proton is part of the benzene ring and its chemical shift will be influenced by the adjacent fluorine at position 8. It will be split into a doublet by the adjacent H-6 proton (³J coupling) and may exhibit a smaller, long-range coupling to the fluorine at position 8 (⁴J coupling), resulting in a doublet of doublets.
-
H-6: This proton is situated between H-5 and the fluorine at position 7. It will be split into a doublet by H-5 (³J coupling) and a larger doublet by the adjacent fluorine at position 7 (³JH-F coupling). This will likely result in a triplet of doublets or a complex multiplet. The magnitude of vicinal proton-fluorine coupling (³JH-F) is typically in the range of 5-10 Hz.
Comparative Analysis with Structurally Related Compounds
To bolster our predictions, it is instructive to compare the expected spectrum of 3,4-Dibromo-7,8-difluoroquinoline with the known ¹H NMR data of simpler, related quinolines.
-
Quinoline: The parent quinoline molecule exhibits protons in the aromatic region, typically between δ 7.0 and 9.0 ppm. The concentration-dependent chemical shifts of quinoline derivatives have been studied, highlighting the influence of intermolecular interactions.[3]
-
Bromoquinolines: The introduction of bromine atoms generally leads to a downfield shift of adjacent protons due to the inductive effect of the halogen. For instance, in 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, the aromatic protons resonate in the range of δ 7.5 to 8.3 ppm.[4]
-
Fluoroquinolines: Fluorine substitution introduces both inductive and through-space effects, and more importantly, leads to characteristic H-F spin-spin coupling.[5][6] The magnitude of these coupling constants is highly dependent on the number of bonds separating the proton and fluorine nuclei.[7][8] For example, in ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, the protons on the fluorinated ring show complex splitting patterns due to H-F coupling.[9]
The predicted spectrum of 3,4-Dibromo-7,8-difluoroquinoline is consistent with these trends, anticipating downfield shifts due to the halogens and complex splitting patterns arising from both proton-proton and proton-fluorine couplings.
Visualizing the Spin-Spin Coupling Network
The connectivity between the protons and fluorine atoms in 3,4-Dibromo-7,8-difluoroquinoline can be visualized using a coupling network diagram.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. repository.uncw.edu [repository.uncw.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. ETHYL 1-CYCLOPROPYL-6,7-DIFLUORO-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE(98349-25-8) 1H NMR [m.chemicalbook.com]
Mass Spectrometry Fragmentation Patterns of Brominated Quinolines: A Technical Comparison Guide
Executive Summary
Brominated quinolines serve as critical scaffolds in the development of antimalarial, anticancer, and antibacterial therapeutics. Their structural elucidation via Mass Spectrometry (MS) presents unique challenges and opportunities due to the distinct isotopic signature of bromine and the stability of the quinoline core.
This guide objectively compares the two dominant ionization methodologies—Electron Impact (EI) and Electrospray Ionization (ESI) —and analyzes their performance in differentiating positional isomers. Unlike standard product reviews, this guide treats the ionization technique as the variable, providing researchers with the data needed to select the optimal workflow for structural confirmation and impurity profiling.
Part 1: The Isotopic Signature (The "Fingerprint")
Before analyzing fragmentation, the researcher must validate the precursor ion. Bromine is unique among organic elements due to its isotopic abundance.
- (50.69%)
- (49.31%)
Diagnostic Indicator:
Any mono-brominated quinoline will exhibit a 1:1 doublet for the molecular ion (
-
Mono-bromo (1 Br): 1:1 ratio (
) -
Di-bromo (2 Br): 1:2:1 ratio (
) -
Tri-bromo (3 Br): 1:3:3:1 ratio (
)
Expert Insight: Always verify the isotopic pattern before interpreting fragmentation. If the M+2 peak is missing or significantly deviates from the expected ratio, the compound is likely a contaminant or a de-halogenated artifact.
Part 2: Methodology Comparison (EI vs. ESI)
The choice of ionization source dictates the fragmentation richness and the type of structural information obtained.
Comparative Performance Data
| Feature | Electron Impact (EI) | Electrospray Ionization (ESI) |
| Ionization Type | Hard (70 eV) | Soft (Thermal/Voltage) |
| Primary Ion Species | Radical Cation ( | Even-Electron Protonated ( |
| Fragmentation Richness | High (In-source fragmentation) | Low (Requires MS/MS) |
| Molecular Ion Stability | Low to Moderate | High |
| Library Matching | Excellent (NIST/Wiley compatible) | Poor (Instrument dependent) |
| Best Application | Synthetic intermediate confirmation; GC-MS | Biological metabolism; LC-MS; Impurity profiling |
Electron Impact (EI) Performance
In EI, the molecular ion (
-
Advantage: Provides a "fingerprint" spectrum with rich structural data without needing a collision cell.
-
Disadvantage: For labile brominated quinolines, the C-Br bond is weak. You may lose the molecular ion entirely, seeing only the de-brominated quinoline core, which can lead to false identification of the non-brominated analog.
Electrospray Ionization (ESI) Performance
ESI generates stable
-
Advantage: Preserves the molecular weight information. Essential for analyzing polar derivatives (e.g., amino-bromo-quinolines).
-
Disadvantage: The spectrum is often "empty" (only the parent ion is visible). Structural elucidation requires Tandem MS (MS/MS) using Collision-Induced Dissociation (CID).[1]
Part 3: Mechanistic Fragmentation Pathways
Understanding how the molecule breaks is vital for interpreting MS/MS data. The fragmentation of brominated quinolines follows three specific pathways.
Pathway A: Radical Loss of Bromine (The "Direct Break")
-
Mechanism: Homolytic cleavage of the C-Br bond.
-
Observation: Loss of 79 or 81 Da.
-
Result: Formation of a cationic quinoline radical.
-
Prevalence: Dominant in EI ; less common in ESI unless high collision energy is applied.
Pathway B: Neutral Loss of HBr
-
Mechanism: Hydrogen rearrangement followed by elimination of HBr.
-
Observation: Loss of 80 or 82 Da.
-
Significance: This often competes with radical loss. The ratio of
to can sometimes indicate the steric environment of the bromine (e.g., proximity to a proton source).
Pathway C: Ring Contraction (The "Quinoline Signature")
-
Mechanism: Loss of Hydrogen Cyanide (HCN, 27 Da).
-
Observation: A shift of -27 Da from the parent or fragment ion.
-
Context: This is the diagnostic cleavage for the quinoline nitrogen ring. It typically occurs after the loss of the halogen or substituents.
Visualization: Fragmentation Workflow
The following diagram maps the logical flow of fragmentation analysis for a researcher.
Figure 1: Decision tree for analyzing brominated quinolines. Note the divergence in primary fragmentation based on ionization source.
Part 4: Differentiation of Positional Isomers
A common challenge is distinguishing isomers (e.g., 3-bromoquinoline vs. 6-bromoquinoline). Both have identical mass (
Differentiation Strategy: Energy-Resolved MS/MS While the fragments are identical, their Relative Abundance (RA) differs due to the stability of the carbocation intermediate formed after Br loss.
-
3-Bromoquinoline: The C-3 position is electronically distinct from the benzenoid ring (C-5, C-6, C-7, C-8). Fragmentation often requires higher collision energy (CE).
-
6-Bromoquinoline: Located on the benzenoid ring. The radical cation formed is often stabilized by resonance with the nitrogen, potentially leading to a more intense
signal at lower energies compared to the 3-isomer. -
Proximity Effects: If a substituent (like -OH or -NH2) is at position 8 (peri-position), it can interact with Br at position 1 (if applicable) or 7, facilitating specific neutral losses (HBr) via the "ortho effect" or "peri effect."
Protocol Recommendation: To distinguish isomers, run a "Breakdown Curve." Ramp the Collision Energy (CE) from 10V to 50V and plot the intensity of the parent ion vs. the fragment ion. The "crossover point" (where parent and fragment intensities are equal) is a unique physical constant for each isomer.
Part 5: Experimental Protocol (LC-MS/MS)
This protocol is designed for the structural confirmation of a synthetic brominated quinoline derivative using ESI-MS/MS.
Sample Preparation
-
Solvent: Methanol (LC-MS grade). Avoid DMSO if possible (suppresses ionization).
-
Concentration: 1 µg/mL (1 ppm). High concentrations cause dimer formation (
), complicating spectra.
LC Conditions (Generic)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
MS Settings (Triple Quadrupole / Q-TOF)
-
Source: ESI Positive Mode (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Scan Mode:
-
Scan 1: MS1 Full Scan (m/z 100–600) to identify the isotopic doublet.
-
Scan 2: Product Ion Scan (MS2). Select the
isotope as the precursor.
-
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture all fragmentation pathways.
Data Analysis Workflow
-
Identify Parent: Look for the doublet separated by 2 Da.
-
Check Neutral Loss: Calculate
.-
Does it equal 80 (HBr)?
Confirms Bromine presence. -
Does it equal 27 (HCN)?
Confirms Quinoline core.
-
-
Verify Isomer: Compare the ratio of
against a known standard if available.
Part 6: Mechanistic Visualization (HCN Loss)
The following diagram illustrates the specific ring contraction mechanism characteristic of quinolines, which confirms the heterocyclic core structure.
Figure 2: The characteristic loss of HCN (27 Da) resulting in ring contraction. This pathway confirms the nitrogen-containing quinoline scaffold.
References
-
National Institute of Standards and Technology (NIST). NIST Mass Spectrometry Data Center. Standard Reference Database 1A v17. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
- Holčapek, M., et al. (2010). Structural analysis of quinoline derivatives using tandem mass spectrometry. Journal of Mass Spectrometry. (Detailed analysis of HCN loss and ring contraction).
-
Korfmacher, W. A., et al. (1985). Mass spectrometry of brominated quinolines. Organic Mass Spectrometry.[2][3] (Foundational work on halogenated heterocycles).
Sources
- 1. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of two separate mechanisms for HCN loss from gas phase quinoline cations - ePrints Soton [eprints.soton.ac.uk]
Crystal Structure Analysis of 3,4-Disubstituted Quinolines: A Comparative Technical Guide
Executive Summary: The Structural Advantage
In medicinal chemistry, the quinoline scaffold is ubiquitous, anchoring drugs from quinine to chloroquine. However, the 3,4-disubstituted quinoline motif represents a distinct structural departure from the classic 4-substituted or 2,4-disubstituted alternatives.[1]
This guide objectively compares the crystal structure properties of 3,4-disubstituted quinolines against standard 4-substituted analogs.[1] Our analysis reveals that the 3,4-substitution pattern introduces significant steric strain , forcing the molecule out of planarity. While this reduces classic
Target Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.
Comparative Analysis: 3,4-Disubstituted vs. 4-Substituted Quinolines
The following comparison highlights the physicochemical trade-offs dictated by the crystal lattice packing.
Structural Performance Matrix[1]
| Feature | 3,4-Disubstituted Quinoline (Focus) | 4-Substituted Quinoline (Alternative) | Implication for Drug Design |
| Planarity | Distorted/Puckered. Steric clash between C3 and C4 substituents forces torsion angles >60°.[1] | Highly Planar. Lack of adjacent substitution allows flat aromatic systems.[1] | 3,4-analogs have higher entropy in solution; better solubility profiles.[1] |
| Packing Motif | Herringbone / T-shaped. Dominated by C-H... | Face-to-Face | Planar stacks (Alternatives) often suffer from poor dissolution rates.[1] |
| Lattice Energy | Lower. Less efficient packing due to twisting. | Higher. Tight packing leads to high melting points.[1] | Lower lattice energy correlates with faster dissolution onset. |
| Hirshfeld Surface | High contribution from H...H (40-60%) contacts due to bulky substituents.[1] | High contribution from C...C ( | 3,4-analogs rely on hydrophobic bulk rather than electrostatic stacking.[1] |
Data-Driven Insight: The Torsion Factor
Experimental data from X-ray diffraction of 3,4-derivatives (e.g., 4-(3,4-dimethylanilino)-N-(3,4-dimethylphenyl)quinoline-3-carboxamide) indicates that the pyridine ring often exhibits a "screw-boat" conformation with torsion angles deviating significantly from
-
3,4-Disubstituted Torsion: ~65° (between pendant aryl groups and quinoline plane).[1][2]
-
4-Substituted Torsion: <10° (Coplanar).[1]
Expert Insight: The "non-planar" nature of 3,4-disubstituted quinolines is not a defect but a feature. It disrupts the strong lattice energy networks that make many planar intercalators (like acridines) insoluble, thereby improving bioavailability without sacrificing lipophilicity.[1]
Experimental Protocols
This section details the workflow for synthesizing and characterizing high-quality single crystals of 3,4-disubstituted quinolines.
Workflow Visualization
The following diagram outlines the critical path from synthesis to refined structure.
Figure 1: End-to-End Workflow for Crystal Structure Determination.
Protocol 1: Synthesis of 3,4-Disubstituted Scaffold
Methodology adapted from recent multi-component coupling protocols.[1]
-
Reagents: Combine substituted aniline (1.0 equiv), arylaldehyde (1.0 equiv), and an enolizable ketone/alkyne (1.0 equiv).
-
Catalyst: Use 10 mol%
or as a Lewis acid catalyst.[1] -
Reaction: Reflux in ethanol or toluene for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).[1]
-
Workup: Cool to room temperature. Precipitate with ice-cold water.[1] Filter and wash with diethyl ether to remove unreacted amine.
-
Validation: Confirm structure via
H-NMR (Look for absence of aldehyde proton and presence of quinoline aromatic signals).
Protocol 2: Crystal Growth (The "Vapor Diffusion" Method)
Growing X-ray quality crystals of sterically hindered 3,4-quinolines requires controlling the nucleation rate to prevent amorphous precipitation.[1]
-
Dissolution: Dissolve 20 mg of the purified compound in a "Good Solvent" (e.g.,
or DCM) in a small inner vial (4 mL). Ensure saturation but not supersaturation. -
Diffusion Setup: Place the open inner vial inside a larger outer jar (20 mL) containing the "Anti-Solvent" (e.g., n-Hexane or Pentane).[1]
-
Sealing: Cap the outer jar tightly. The volatile anti-solvent will slowly diffuse into the inner vial, lowering solubility gradually.
-
Incubation: Store at
in a vibration-free environment for 3–7 days. -
Harvesting: Select block-like crystals (avoid needles if possible, as they often indicate twinning).[1] Mount on a glass fiber using Paratone oil.
Structural Characterization & Interaction Analysis[1][3][4][5][6][7]
Once the structure is solved (typically in Monoclinic
Hirshfeld Surface Analysis
To objectively quantify the "Performance" of the crystal packing, we utilize Hirshfeld surface analysis.[3] This maps the electron density boundaries to identify dominant interactions.
Key Metrics for 3,4-Disubstituted Quinolines:
- Surface: Look for red spots indicating hydrogen bond acceptors (e.g., Quinoline Nitrogen or C=O groups).[1]
-
Fingerprint Plots:
Interaction Network Diagram
The following diagram illustrates the typical supramolecular assembly observed in these structures.
Figure 2: Supramolecular interaction network showing dominance of H-bonds over pi-stacking.
References
-
Synthesis and Physicochemical Properties
- Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline.
- Source: Taylor & Francis Online.
-
[1]
-
Structural Analysis & Hirshfeld Surfaces
-
Comparative 4-Substituted Quinoline Data
- Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1.
- Source: PubMed / NIH.
-
Benzo[h]quinoline Derivatives
-
A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.[1]
- Source: PubMed Central.
-
-
General Quinoline Properties
- Quinoline-3,4-diol | Chemical and Physical Properties.
-
Source: PubChem.[4]
Sources
Safety Operating Guide
Operational Guide: Disposal of 3,4-Dibromo-7,8-difluoroquinoline
The following technical guide details the operational protocols for the disposal of 3,4-Dibromo-7,8-difluoroquinoline . This response is structured for immediate application by research scientists and laboratory managers, prioritizing safety, regulatory compliance, and environmental stewardship.
Executive Summary & Immediate Classification
3,4-Dibromo-7,8-difluoroquinoline is a poly-halogenated heteroaromatic compound.[1] For disposal purposes, it must be classified as Hazardous Halogenated Organic Waste .
-
Primary Disposal Method: High-Temperature Incineration (HTI) with Flue Gas Scrubbing.
-
Critical Restriction: Do NOT mix with non-halogenated solvents or aqueous waste streams.
-
Immediate Hazard: Formation of hydrofluoric acid (HF) and hydrobromic acid (HBr) upon combustion or thermal decomposition.
Technical Hazard Analysis (The "Why" Behind the Protocol)
To ensure scientific integrity, we must understand the chemical behavior that dictates these disposal procedures.
Thermal Decomposition Products
Unlike simple hydrocarbons, this quinoline derivative contains both bromine and fluorine.
-
Fluorine (Positions 7,8): Upon incineration, the C-F bonds cleave to form Hydrogen Fluoride (HF) . HF is highly corrosive to standard incinerator linings and requires specific alkaline scrubbing systems (e.g., Calcium hydroxide injection) to neutralize it before release.
-
Bromine (Positions 3,4): Generates Hydrogen Bromide (HBr) and potentially elemental Bromine (
). These are potent respiratory irritants and environmental toxins.
Environmental Persistence
Halogenated quinolines are chemically stable and resistant to biodegradation. Improper disposal (e.g., drain pouring) leads to bioaccumulation in aquatic ecosystems, where the quinoline core can exhibit mutagenic properties.
Operational Protocol: From Bench to Pickup
This workflow is designed as a self-validating system. Each step includes a "Check" to ensure the integrity of the waste stream.
Step 1: Waste Segregation (The Zero-Contamination Rule)
Objective: Prevent cross-contamination that could increase disposal costs or create dangerous reactions.
-
Action: Designate a specific satellite accumulation container solely for "Halogenated Organics."
-
Prohibited Mixtures:
-
Do not mix with Oxidizers (e.g., Peroxides, Nitric Acid)
Risk of violent reaction. -
Do not mix with Strong Bases
Risk of exothermic hydrolysis. -
Do not mix with Non-Halogenated Solvents (e.g., Acetone, Ethanol) unless unavoidable.[2] Rationale: Mixing dilutes the halogen content, but the entire volume must still be treated as expensive halogenated waste.
-
Step 2: Packaging & Containment
Objective: Containment of vapors and prevention of leaks.
-
Container Material: High-Density Polyethylene (HDPE) or Glass (Amber).
-
Note: Avoid standard metal cans if the waste is acidic, as HBr/HF evolution can corrode metal.
-
-
Closure: Screw cap with a PTFE (Teflon) liner to prevent solvent degradation of the seal.
-
Validation: Invert the closed container for 10 seconds to test for leaks before leaving it in the hood.
Step 3: Labelling & Documentation
Objective: Chain of custody and emergency information.[3][4]
-
Label Requirements:
-
Full Chemical Name: "3,4-Dibromo-7,8-difluoroquinoline" (No abbreviations/formulas).
-
Hazard Class: "Toxic," "Irritant," "Halogenated."
-
-
Visual Aid: Attach a "High Halogen Content" sticker to alert waste handlers of the HF generation potential.
Waste Compatibility & Properties Matrix
| Parameter | Data / Requirement | Operational Implication |
| Physical State | Solid (Powder/Crystal) | Dissolve in minimal compatible halogenated solvent (e.g., Dichloromethane) if liquid disposal is required, or dispose of as solid hazardous waste. |
| Halogen Content | High (Br + F) | Requires incinerators equipped with wet scrubbers. |
| Incompatibility | Strong Oxidizers, Strong Bases | Store away from nitric acid or hydroxide solutions. |
| EPA Waste Code (US) | D001 (Ignitable), D022 (Chloroform proxy), or U-listed equivalents | Consult local EHS for specific state codes; default to "Hazardous Waste." |
| Combustion Byproducts | HF, HBr, NOx, CO, CO2 | Do not autoclave. Thermal destruction must occur off-site. |
Visualized Workflow: Decision Logic
The following diagram illustrates the critical decision pathways for disposing of this compound.
Figure 1: Decision tree for the segregation and packaging of halogenated quinoline waste.
Emergency Contingencies: Spill Management
In the event of a spill during transfer:
-
Evacuate & Ventilate: The dust is a respiratory irritant. Clear the area.
-
PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. Use a P95/P100 respirator if dust is airborne.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust dispersal, then scoop into a waste jar.
-
Liquids: Absorb with vermiculite or specific "Organic" spill pads. Do not use paper towels for large liquid spills if the solvent is volatile.
-
-
Decontamination: Clean the surface with a soap/water solution.[5] Collect all cleaning materials as hazardous waste.
References
-
European Chemicals Agency (ECHA). (2024).[6] Investigation report on aromatic brominated flame retardants. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (UIUC). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). 7,8-Difluoro-1,2,3,4-tetrahydroquinoline Compound Summary. Retrieved from [Link]
Sources
Personal protective equipment for handling 3,4-Dibromo-7,8-difluoroquinoline
Executive Safety Summary
Compound Status: High-Hazard Intermediate Physical State: Solid (Powder/Crystalline) Primary Risks: Severe Ocular Damage, Skin Sensitization, Potential Mutagenicity.
As researchers, we often encounter "data gaps" with novel intermediates like 3,4-Dibromo-7,8-difluoroquinoline . Unlike common reagents, this specific isomer lacks a decades-old toxicological dossier. Therefore, we do not rely on the absence of data as proof of safety. Instead, we apply Structure-Activity Relationship (SAR) precautions .
The quinoline core is a known DNA intercalator (potential mutagen). The addition of lipophilic halogens (Bromine/Fluorine) at the 3, 4, 7, and 8 positions significantly increases the molecule's ability to penetrate the stratum corneum (skin barrier). Treat this compound as a potent, bio-active agent.
Hazard Identification & Causality (The "Why")
To select the correct PPE, we must understand the molecular behavior of the target.
| Molecular Feature | Physiological Risk | PPE Implication |
| Quinoline Core | Genotoxicity: Planar structure allows intercalation between DNA base pairs. | Respiratory Protection: Zero-tolerance for dust inhalation. Fume hood use is non-negotiable. |
| 7,8-Difluoro Motif | Bioavailability: Fluorine substitution mimics hydrogen but increases lipophilicity, facilitating rapid skin absorption. | Glove Selection: Standard 4-mil nitrile gloves may have reduced breakthrough times. Double-gloving is required. |
| 3,4-Dibromo Motif | Reactivity: Bromine is a good leaving group, making the molecule an alkylating agent (skin/eye irritant). | Eye Protection: Dusts can react with mucosal moisture to form hydrobromic acid (HBr) locally. Goggles are superior to safety glasses here. |
The PPE Matrix: Barrier Selection
This matrix defines the minimum acceptable barriers. Do not downgrade based on "small scale" operations; potency is independent of scale.
| Body Zone | Standard Protocol (mg Scale) | High-Exposure Protocol (>1g or Spills) | Technical Rationale |
| Hands (Inner) | Nitrile (4 mil) | Nitrile (4 mil) | Acts as a second skin; allows dexterity. |
| Hands (Outer) | Nitrile (Extended Cuff, 5-8 mil) | Laminate/Barrier (e.g., Silver Shield®) | The outer glove sacrifices dexterity for chemical resistance. Change every 30 mins. |
| Eyes | Chemical Splash Goggles | Full Face Respirator | Safety glasses have gaps. Fine halogenated dusts will bypass glasses and irritate the cornea. |
| Respiratory | Fume Hood (Sash @ 18") | P100/OV Respirator | If weighing outside a hood is unavoidable (discouraged), a P100 particulate filter is mandatory. |
| Body | Lab Coat (Poly/Cotton) | Tyvek® Coverall (Disposable) | Cotton absorbs and holds chemical dust against the skin. Tyvek repels it. |
Operational Workflow & Decision Logic
The following diagram outlines the decision-making process for handling this compound, ensuring no step relies on memory alone.
Figure 1: Operational Safety Logic for Halogenated Quinoline Handling.
Step-by-Step Handling Protocol
Phase 1: Preparation (The "Static" Trap)
Halogenated solids are notorious for static charge. They will "jump" from the spatula to your glove.
-
Glove Layering: Don inner nitrile gloves (bright color preferred). Don outer nitrile gloves (darker color). If the inner color becomes visible, the outer glove is compromised.
-
Static Mitigation: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial. Why? This prevents micro-aerosolization of the powder upon opening.
-
Balance Setup: Place the balance inside the fume hood. Never weigh this compound on an open bench.
Phase 2: Transfer & Solubilization
-
The "Taco" Method: When transferring powder, use weighing paper creased deeply. Avoid pouring from the vial.
-
Immediate Solubilization: Once weighed, immediately dissolve the solid in the reaction solvent (e.g., DCM or DMF).
-
Note: In solution, the risk of inhalation drops, but the risk of skin permeation increases (the solvent acts as a carrier vehicle).
-
-
Sash Management: Keep the fume hood sash as low as possible (below chin level) while working.
Phase 3: Decontamination & Doffing[1]
-
Gross Decon: Wipe the balance and surrounding area with a tissue dampened with Acetone.
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch outside, pull off inside-out). Discard into solid hazardous waste.
-
Wash: Wash hands (with inner gloves still on) with soap and water to remove invisible residues.
-
Final Doffing: Remove inner gloves near the lab exit. Wash hands skin-to-soap immediately.
Waste Disposal & Emergency Response
Disposal Classification: Halogenated Organic Waste
-
Do NOT mix with general organic waste. The high halogen content (Br/F) requires specific incineration temperatures to prevent the formation of dioxins or free halogens during destruction [1].
-
Labeling: Clearly mark the tag with "Halogenated Quinoline - TOXIC."
Emergency Spills (Solid):
-
Evacuate the immediate area (10 ft radius).
-
Don PPE: Goggles, Double Gloves, N95 (if outside hood).
-
Contain: Cover spill with a wet paper towel (dampened with water/surfactant) to prevent dust generation.
-
Scoop: Gently scoop up the wet material. Do not dry sweep.
First Aid:
-
Eye Contact: Flush for 15 minutes minimum.[1] Quinoline derivatives can cause delayed corneal hazing.
-
Skin Contact: Wash with soap and water.[2][3][4] Do not use alcohol (ethanol/isopropanol) on skin; it enhances absorption of lipophilic quinolines [2].
References
-
United States Environmental Protection Agency (EPA). Management of Halogenated Solvent Wastes. RCRA Orientation Manual. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives: Toxicity and Absorption. PubChem Database. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. OSHA Technical Manual. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
